molecular formula C8H6N2O2 B353445 Fenadiazole CAS No. 1008-65-7

Fenadiazole

Número de catálogo: B353445
Número CAS: 1008-65-7
Peso molecular: 162.15 g/mol
Clave InChI: OINXXHYENYVYPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fenadiazole is a biaryl that is phenol which is substituted at position 2 by a 1,3,4-oxadiazol-2-yl group. Formerly used as a hypnotic drug. It has a role as a sedative. It is a member of 1,3,4-oxadiazoles, a member of phenols and a biaryl.

Propiedades

IUPAC Name

2-(1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-4-2-1-3-6(7)8-10-9-5-12-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINXXHYENYVYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057608
Record name Fenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-65-7
Record name Fenadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenadiazole [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenadiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-Oxadiazole, 2-(o-hydroxyphenyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YX6HIZ0IP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fenadiazole: Unraveling a Potential CNS Modulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fenadiazole, a compound identified by the chemical name 2-(2-furyl)-1,3,4-oxadiazole, has demonstrated notable effects on the central nervous system (CNS), particularly as a hypnotic agent. This technical guide synthesizes the available preclinical data to elucidate its core mechanism of action. Evidence suggests that this compound potentiates the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, through a positive allosteric modulation of the GABA-A receptor complex. This interaction leads to an increase in the frequency of chloride channel openings, resulting in neuronal hyperpolarization and a subsequent decrease in neuronal excitability, manifesting as sedative and hypnotic effects. This document provides a comprehensive overview of the experimental data, methodologies, and proposed signaling pathways associated with this compound's action on the CNS.

Introduction

This compound emerged from early investigations into oxadiazole derivatives for their potential pharmacological activities. Initial preclinical studies in the 1970s identified its significant hypnotic properties, distinguishing it from other structural analogs. Its primary therapeutic potential lies in the management of sleep disorders, leveraging its ability to induce and maintain sleep. This guide focuses on the molecular mechanisms underpinning these effects, providing a foundational understanding for further research and development.

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies investigating the hypnotic effects of this compound in comparison to other known hypnotic agents.

Compound ED₅₀ (Hypnosis, mg/kg, i.p. in mice) Therapeutic Index (LD₅₀/ED₅₀) Reference
This compound1007.9
Chlordiazepoxide2528.0
Nitrazepam2.5280.0
Meprobamate1205.8

Table 1: Comparative Hypnotic Potency and Therapeutic Index. Data presented as the effective dose to induce hypnosis in 50% of mice and the ratio of the lethal dose for 50% of mice to the effective dose.

Core Mechanism of Action: GABA-A Receptor Modulation

The principal mechanism of action of this compound on the CNS is its interaction with the GABA-A receptor, a ligand-gated ion channel. Unlike direct agonists that bind to the primary GABA binding site, this compound is believed to act as a positive allosteric modulator, binding to a distinct site on the receptor complex. This binding event enhances the affinity of GABA for its own binding site, thereby increasing the frequency of chloride (Cl⁻) channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus producing an overall inhibitory effect on the CNS.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound at the GABA-A receptor.

Fenadiazole_Mechanism cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (Pentameric Ligand-Gated Ion Channel) GABA->GABA_A_Receptor Binds to GABA site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Increases frequency of channel opening Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Influx of Cl⁻ ions Inhibition Decreased Neuronal Excitability (Inhibition) Hyperpolarization->Inhibition Leads to

Caption: Proposed mechanism of this compound at the GABA-A receptor.

Experimental Protocols

The foundational understanding of this compound's hypnotic effects was established through a series of key preclinical experiments. The methodologies for these are detailed below.

Assessment of Hypnotic Activity in Mice

Objective: To determine the dose-dependent hypnotic effect of this compound and compare its potency with other known hypnotic agents.

Methodology:

  • Animal Model: Male albino mice weighing between 18-22 g were used.

  • Drug Administration: this compound and reference compounds were suspended in a 0.5% carboxymethyl cellulose solution and administered intraperitoneally (i.p.).

  • Dosage Groups: Animals were divided into multiple groups, each receiving a different dose of the test compound. A control group received the vehicle only.

  • Observation: Following administration, mice were placed in individual observation cages.

  • Endpoint (Hypnosis): The primary endpoint was the loss of the righting reflex. This was assessed by placing the mouse on its back; if it remained in that position for more than 30 seconds, it was considered to be in a state of hypnosis.

  • Data Analysis: The number of animals exhibiting hypnosis at each dose level was recorded. The median effective dose (ED₅₀), the dose at which 50% of the animals showed the hypnotic effect, was calculated using a probit analysis method.

Determination of Acute Toxicity (LD₅₀)

Objective: To assess the acute toxicity of this compound and calculate its therapeutic index.

Methodology:

  • Animal Model: Male albino mice were used.

  • Drug Administration: this compound was administered intraperitoneally at various dose levels.

  • Observation Period: The animals were observed for mortality over a 24-hour period.

  • Data Analysis: The median lethal dose (LD₅₀), the dose at which 50% of the animals died, was calculated.

  • Therapeutic Index Calculation: The therapeutic index was determined by the ratio of the LD₅₀ to the ED₅₀ for hypnosis.

Experimental Workflow Diagram

The following diagram outlines the workflow for the preclinical assessment of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_hypnotic_study Hypnotic Activity (ED₅₀) cluster_toxicity_study Acute Toxicity (LD₅₀) Animal_Model Select Male Albino Mice (18-22 g) Dose_Groups_ED50 Assign Mice to Dose Groups Animal_Model->Dose_Groups_ED50 Dose_Groups_LD50 Assign Mice to Dose Groups Animal_Model->Dose_Groups_LD50 Compound_Prep Prepare Drug Suspensions (0.5% CMC) Admin_ED50 Administer Compound (i.p.) Compound_Prep->Admin_ED50 Admin_LD50 Administer Compound (i.p.) Compound_Prep->Admin_LD50 Dose_Groups_ED50->Admin_ED50 Observe_Hypnosis Observe for Loss of Righting Reflex (>30s) Admin_ED50->Observe_Hypnosis Calculate_ED50 Calculate ED₅₀ (Probit Analysis) Observe_Hypnosis->Calculate_ED50 Therapeutic_Index Calculate Therapeutic Index (LD₅₀ / ED₅₀) Calculate_ED50->Therapeutic_Index Dose_Groups_LD50->Admin_LD50 Observe_Mortality Observe Mortality (24 hours) Admin_LD50->Observe_Mortality Calculate_LD50 Calculate LD₅₀ Observe_Mortality->Calculate_LD50 Calculate_LD50->Therapeutic_Index

Caption: Workflow for preclinical evaluation of this compound.

Discussion and Future Directions

The available evidence strongly supports the hypothesis that this compound exerts its hypnotic effects through positive allosteric modulation of the GABA-A receptor. Its relatively lower therapeutic index compared to benzodiazepines like Nitrazepam suggests a narrower safety margin, which may have limited its clinical development.

Future research should focus on:

  • Receptor Subtype Selectivity: Investigating the binding affinity of this compound for different GABA-A receptor subunit compositions (e.g., α1, α2, α3, α5) to better understand its pharmacological profile and potential for side effects.

  • In Vitro Electrophysiology: Utilizing patch-clamp techniques on neuronal cell cultures to directly measure the effects of this compound on GABA-evoked chloride currents, confirming the proposed mechanism of increased channel opening frequency.

  • Pharmacokinetic Profiling: A detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary to understand its onset and duration of action.

Conclusion

This compound is a hypnotic agent whose mechanism of action is centered on the potentiation of GABAergic inhibition via the GABA-A receptor. While early preclinical data established its efficacy, further in-depth studies are required to fully characterize its pharmacological profile and assess its potential for clinical utility in the context of modern therapeutic standards. The methodologies and data presented in this guide provide a comprehensive foundation for these future investigations.

Fenadiazole: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenadiazole, with the IUPAC name 2-(1,3,4-Oxadiazol-2-yl)phenol, is a heterocyclic organic compound that has garnered interest for its biological activities. Historically, it was investigated for its hypnotic and sedative properties and was marketed under brand names such as Hypnazol, Eudormil, and Viodor.[1][2] Beyond its effects on the central nervous system, this compound and its structural class of 1,3,4-oxadiazoles have been explored for a range of pharmacological applications, including as anticonvulsant, antipyretic, and spasmolytic agents.[1][3] Some derivatives have also been investigated for their potential as fungicides in agricultural applications.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its mechanism of action.

Chemical Structure and Properties

This compound is characterized by a phenol group attached to a 1,3,4-oxadiazole ring. This unique structure confers its specific chemical and biological properties.

Chemical Identity
IdentifierValue
IUPAC Name 2-(1,3,4-Oxadiazol-2-yl)phenol
CAS Number 1008-65-7
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
SMILES Oc1ccccc1C1=NN=CO1
InChI InChI=1S/C8H6N2O2/c11-7-4-2-1-3-6(7)8-10-9-5-12-8/h1-5,11H
Synonyms Fenadiazol, Phénadiazole, 2-(o-Hydroxyphenyl)-1,3,4-oxadiazole
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Melting Point 111-112 °C
Boiling Point 180 °C at 0.1 Torr
Solubility Soluble in DMSO and Ethanol (≥ 10 mg/ml)
Appearance Crystals from methanol

Synthesis of this compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, the structural class to which this compound belongs, can be achieved through several established synthetic routes. A common and effective method involves the cyclization of a diacylhydrazine derivative. Below is a representative experimental protocol for the synthesis of a 2-(substituted-phenyl)-1,3,4-oxadiazole, which can be adapted for the specific synthesis of this compound.

Experimental Protocol: Synthesis of a 2-(Substituted-phenyl)-1,3,4-oxadiazole

This protocol outlines a general two-step process for synthesizing 1,3,4-oxadiazole derivatives, starting from a substituted benzoic acid.

Step 1: Synthesis of the Hydrazide Derivative

  • Reaction Setup: In a round-bottom flask, dissolve the starting substituted benzoic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, a hydrazide derivative, will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring

  • Reaction Setup: In a separate flask, mix the synthesized hydrazide (1 equivalent) with an appropriate cyclizing agent. A common choice is triethyl orthoformate.

  • Heating: Heat the mixture, often under reflux, for several hours. The reaction time can vary depending on the specific substrates.

  • Monitoring: Track the reaction's progress via TLC.

  • Work-up: After completion, cool the reaction mixture. The desired 2,5-disubstituted 1,3,4-oxadiazole may precipitate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents, to yield the pure compound.

dot

Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its sedative, hypnotic, and anticonvulsant effects being the most prominent.

Sedative and Hypnotic Activity

Studies have shown that this compound can induce sleep and produce a calming effect. While the precise molecular targets are not fully elucidated, its sedative-hypnotic effects are believed to be mediated through the central nervous system. The hypnotic effects of some 2-phenoxy phenyl-1,3,4-oxadiazole derivatives have been shown to be reduced by flumazenil, a known benzodiazepine antagonist. This suggests that these compounds, and likely this compound itself, exert their effects by interacting with benzodiazepine receptors on the GABA-A receptor complex.

Anticonvulsant Activity

This compound and related 1,3,4-oxadiazole derivatives have demonstrated anticonvulsant properties in various experimental models. The proposed mechanism for this activity also points towards the modulation of the GABAergic system. Benzodiazepines, which are potent anticonvulsants, enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition and a reduction in seizure activity.

Proposed Mechanism of Action: GABAergic System Modulation

The available evidence strongly suggests that this compound acts as a positive allosteric modulator of the GABA-A receptor, likely at the benzodiazepine binding site.

dot

GABAA_Signaling cluster_neuron Postsynaptic Neuron GABAA_receptor GABA-A Receptor Cl- Channel Cl_ion Cl- GABAA_receptor:c->Cl_ion Influx BZD_site Benzodiazepine Site BZD_site->GABAA_receptor:c Enhances Opening GABA_site GABA Site GABA_site->GABAA_receptor:c Opens Channel GABA GABA GABA->GABA_site This compound This compound This compound->BZD_site Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization

Caption: Proposed signaling pathway for this compound's action on the GABA-A receptor.

Explanation of the Signaling Pathway:

  • GABA Binding: The inhibitory neurotransmitter GABA binds to its specific site on the GABA-A receptor.

  • This compound Binding: this compound is proposed to bind to the benzodiazepine allosteric site on the same receptor complex.

  • Enhanced Channel Opening: The binding of this compound enhances the effect of GABA, increasing the frequency of the chloride (Cl⁻) channel opening.

  • Chloride Influx: This leads to an increased influx of negatively charged chloride ions into the neuron.

  • Hyperpolarization: The influx of chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

  • Neuronal Inhibition: The overall effect is neuronal inhibition, which manifests as the sedative, hypnotic, and anticonvulsant properties of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Experimental Protocols for Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum to identify the chemical environment of the hydrogen atoms. Expected signals would correspond to the aromatic protons of the phenol ring and the proton on the oxadiazole ring.

  • ¹³C NMR: Obtain a carbon-13 NMR spectrum to determine the number and types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze as a thin film.

  • Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the O-H stretch of the phenol, C=N and C-O-C stretches of the oxadiazole ring, and C=C stretches of the aromatic ring.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a solution of this compound into the mass spectrometer, typically using techniques like electrospray ionization (ESI).

  • Analysis: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (162.15 g/mol ), as well as characteristic fragmentation patterns that can be used to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

  • Method: HPLC is a valuable tool for determining the purity of this compound and for quantifying its presence in various matrices. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid) can be used.

  • Detection: Detection is typically achieved using a UV detector set at a wavelength where this compound exhibits strong absorbance.

dot

Caption: General experimental workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a pharmacologically active molecule with a well-defined chemical structure and a range of biological effects, primarily as a sedative, hypnotic, and anticonvulsant. Its mechanism of action is strongly implicated with the positive allosteric modulation of the GABA-A receptor. The synthetic routes to 1,3,4-oxadiazoles are well-established, allowing for the preparation of this compound and its analogs for further research. The analytical techniques described provide a robust framework for the characterization and quality control of this compound. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the therapeutic potential of this compound and related compounds.

References

The Pharmacological Profile of Fenadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenadiazole, a non-barbiturate hypnotic and sedative agent, emerged in the 1960s as a novel therapeutic option for insomnia. Possessing a unique 2-(o-hydroxyphenyl)-1,3,4-oxadiazole chemical structure, it exhibited a range of effects on the central nervous system.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, synthesizing the available data on its mechanism of action, pharmacodynamics, and pharmacokinetics. Due to its discontinuation and the era of its development, quantitative data is limited; however, this guide consolidates the existing knowledge to inform contemporary research in sedative-hypnotic drug development.

Introduction

This compound (also known as phénadiazole) was marketed under brand names such as Hypnazol, Eudormil, and Viodor.[1] It was developed by the French pharmaceutical company Laboratoires Jacques Logeais between 1960 and 1962.[1] As a non-barbiturate hypnotic, it was noted for its sedative, anticonvulsant, antithermal, and spasmolytic properties.[1] While it demonstrated marked hypnotic effects in animal studies, its efficacy in humans was variable, leading to its eventual withdrawal from the market.[1] This was attributed to limited therapeutic effectiveness rather than significant safety concerns.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 2-(1,3,4-Oxadiazol-2-yl)phenol
Synonyms Fenadiazol, Phénadiazole, JL-512
Chemical Formula C₈H₆N₂O₂
Molar Mass 162.148 g·mol⁻¹
Chemical Structure A phenol ring substituted at the 2-position with a 1,3,4-oxadiazole ring.

Pharmacodynamics

Mechanism of Action

The precise molecular mechanism of action for this compound is not well-elucidated in the available literature. However, based on its sedative and hypnotic effects, it is hypothesized to modulate inhibitory neurotransmitter systems in the central nervous system. The two primary putative targets are the GABAergic and histaminergic systems.

Many sedative-hypnotic drugs exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. This is often achieved through positive allosteric modulation of the GABA-A receptor, which increases chloride ion influx and hyperpolarizes the neuron, making it less likely to fire. While direct evidence for this compound's interaction with the GABA-A receptor is lacking, its pharmacological profile aligns with that of a GABA-A receptor positive allosteric modulator.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug GABA_Vesicle GABA GABA_A_Receptor GABA-A Receptor GABA_Vesicle->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx This compound This compound (Putative) This compound->GABA_A_Receptor Positive Allosteric Modulation

Putative GABAergic modulation by this compound.

Antagonism of histamine H1 receptors in the central nervous system is a known mechanism for inducing sedation. First-generation antihistamines are classic examples of this effect. It is plausible that this compound could exert some of its sedative effects through interaction with the histaminergic system, although this remains speculative.

Histaminergic_Signaling cluster_presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Histamine_Vesicle Histamine H1_Receptor H1 Receptor Histamine_Vesicle->H1_Receptor Binds to Arousal Wakefulness & Arousal H1_Receptor->Arousal Promotes This compound This compound (Putative) This compound->H1_Receptor Antagonism

Potential histaminergic antagonism by this compound.
Pharmacological Effects

The observed pharmacological effects of this compound are summarized in Table 2.

EffectObservationReference
Hypnotic Marked and profound in animals; variable in humans, inducing sleep for 6-8 hours.
Sedative Profound sedative properties observed in animal studies.
Anticonvulsant Possesses anticonvulsant activity.
Antithermal Exhibits antithermal (antipyretic) effects.
Spasmolytic Demonstrates spasmolytic (antispasmodic) properties.

Pharmacokinetics

Toxicology and Safety

This compound was generally well-tolerated in humans at the average therapeutic dosage. The discontinuation of the drug was primarily due to its inconsistent hypnotic effects in the human population, rather than significant adverse events.

Experimental Protocols

Specific experimental protocols for the preclinical and clinical evaluation of this compound are not detailed in the available literature. However, based on its described pharmacological effects, the following standard methodologies would have been employed to characterize its profile.

Assessment of Hypnotic Activity

A common method to assess hypnotic efficacy is the measurement of sleep latency and duration in animal models, such as rodents.

Hypnotic_Activity_Workflow Start Animal Model (e.g., Rodent) Drug_Admin Administer this compound or Vehicle (Control) Start->Drug_Admin Observation Observe for Onset of Sleep (Loss of Righting Reflex) Drug_Admin->Observation Measurement Record Sleep Latency and Duration Observation->Measurement Analysis Compare Drug vs. Control (e.g., t-test) Measurement->Analysis End Determine Hypnotic Efficacy Analysis->End

Workflow for assessing hypnotic activity.
Evaluation of Anticonvulsant Effects

The anticonvulsant properties of a compound are typically evaluated using models of induced seizures in animals.

Anticonvulsant_Activity_Workflow Start Animal Model (e.g., Mouse) Drug_Admin Administer this compound or Vehicle (Control) Start->Drug_Admin Seizure_Induction Induce Seizures (e.g., Maximal Electroshock, Pentylenetetrazole) Drug_Admin->Seizure_Induction Observation Observe Seizure Severity and Duration Seizure_Induction->Observation Analysis Compare Protection from Seizures vs. Control Observation->Analysis End Determine Anticonvulsant Activity Analysis->End

Workflow for evaluating anticonvulsant effects.

Conclusion

This compound represents an early exploration into non-barbiturate hypnotics with a unique 1,3,4-oxadiazole scaffold. While its clinical utility was hampered by variable efficacy, its pharmacological profile, encompassing sedative, anticonvulsant, antithermal, and spasmolytic effects, suggests a complex interaction with the central nervous system, likely involving GABAergic and possibly histaminergic pathways. The lack of detailed quantitative data underscores the challenges in retrospectively analyzing older pharmaceutical agents. However, the information available on this compound can still provide valuable insights for medicinal chemists and pharmacologists in the design and development of novel CNS-acting drugs. Further investigation into the pharmacology of 2-(o-hydroxyphenyl)-1,3,4-oxadiazole derivatives could uncover new therapeutic leads.

References

Hypothesized Molecular Target: GABA-A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Investigating the Receptor Binding Affinity of Fenadiazole

Introduction

This compound is a non-barbiturate hypnotic and sedative that was developed in the early 1960s.[1] While it was marketed for the treatment of insomnia, it is no longer in use, and its specific molecular mechanism of action remains poorly documented in scientific literature.[1] Characterized by a unique oxadiazole-based chemical structure (C₈H₆N₂O₂), its sedative properties suggest a likely interaction with central nervous system pathways that regulate arousal and sleep, such as the GABAergic system.[1][2][3]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of this compound. Due to the absence of specific binding data for this compound, this document outlines the hypothesized primary target and presents detailed experimental protocols to elucidate its binding characteristics. The methodologies described are the gold standard in receptor pharmacology, ensuring robust and reproducible data generation.

The primary inhibitory neurotransmitter in the mammalian central nervous system is gamma-aminobutyric acid (GABA). Its effects are largely mediated through the GABA-A receptor, a ligand-gated ion channel that permits the influx of chloride ions upon activation. This influx leads to hyperpolarization of the neuron, reducing its excitability and resulting in sedative, anxiolytic, and hypnotic effects. Many sedative-hypnotic drugs, including benzodiazepines and barbiturates, exert their effects by modulating the GABA-A receptor.

Given this compound's documented hypnotic and sedative effects, the GABA-A receptor stands out as its most probable molecular target. This guide will, therefore, focus on protocols designed to determine this compound's binding affinity for this receptor complex.

GABA_A_Signaling_Pathway cluster_0 Postsynaptic Neuron cluster_1 Synaptic Cleft GABA_A GABA-A Receptor IonChannel Chloride Ion Channel (Open) GABA_A->IonChannel activates Hyperpolarization Membrane Hyperpolarization IonChannel->Hyperpolarization leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability causes GABA GABA GABA->GABA_A binds This compound This compound (Hypothesized) This compound->GABA_A modulates (allosterically?)

Hypothesized GABA-A receptor signaling pathway modulated by GABA and potentially this compound.

Data Presentation: Quantifying Receptor Binding

Quantitative data from binding assays are typically summarized to provide a clear comparison of ligand affinities and receptor densities. The following tables illustrate the standard format for presenting such data.

Table 1: Example Saturation Binding Assay Data for a GABA-A Receptor Radioligand

This table format is used to present the affinity (Kd) and receptor density (Bmax) for a specific radiolabeled ligand.

RadioligandTissue/Cell PreparationKd (nM)Bmax (fmol/mg protein)
[³H]-FlumazenilRat Cortical Membranes1.5 ± 0.21250 ± 80
[³H]-MuscimolHuman Recombinant α1β2γ220 ± 32100 ± 150

Data are hypothetical and for illustrative purposes.

Table 2: Example Competition Binding Assay Data for this compound

This table is used to compare the binding affinity (Ki) of unlabeled test compounds, such as this compound, against a known radioligand.

Test CompoundRadioligandIC₅₀ (nM)Ki (nM)
This compound [³H]-FlumazenilTBDTBD
Diazepam (Control)[³H]-Flumazenil5.0 ± 0.52.9 ± 0.3
Unrelated Compound[³H]-Flumazenil>10,000>10,000

TBD: To Be Determined. Control data are illustrative.

Experimental Protocols

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor. They are robust, sensitive, and can be configured to determine key binding parameters. The two primary types are saturation and competition assays.

Protocol 1: Saturation Binding Assay

This experiment determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand. It involves incubating a fixed amount of a receptor preparation with increasing concentrations of the radioligand.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the GABA-A receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Prepare two sets of tubes or a 96-well plate for each radioligand concentration.

    • Total Binding: To each well, add the membrane preparation (e.g., 50-100 µg protein), assay buffer, and the radioligand at varying concentrations (typically 8-12 concentrations spanning 0.1 to 10 times the expected Kd).

    • Non-specific Binding (NSB): To a parallel set of wells, add the same components plus a high concentration of an unlabeled competing ligand (e.g., 10 µM Diazepam) to saturate the receptors. This measures the binding of the radioligand to non-receptor components.

  • Incubation and Filtration:

    • Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Dry the filters and measure the trapped radioactivity using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot specific binding against the radioligand concentration. Analyze the resulting saturation curve using non-linear regression to determine Kd and Bmax.

Saturation_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plates (Total & NSB) prep->setup incubate Incubate with Increasing [Radioligand] setup->incubate filter Rapid Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis: Plot Specific Binding vs [Radioligand] count->analyze results Determine Kd and Bmax analyze->results end End results->end

Workflow for a saturation radioligand binding assay.
Protocol 2: Competition Binding Assay

This experiment determines the affinity (Ki) of an unlabeled test compound (this compound) by measuring its ability to displace a radioligand from the receptor.

Methodology:

  • Membrane Preparation: Follow the same procedure as described in the Saturation Binding Assay.

  • Assay Setup:

    • Prepare tubes or a 96-well plate.

    • To each well, add the membrane preparation, assay buffer, and a fixed concentration of the selected radioligand (typically at or below its Kd value).

    • Add the unlabeled test compound (this compound) at a range of concentrations (e.g., 10-12 concentrations covering several orders of magnitude).

    • Include control wells for total binding (no test compound) and non-specific binding (with a saturating concentration of an unlabeled competitor).

  • Incubation, Filtration, and Quantification: Follow the same procedures as described in the Saturation Binding Assay.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competition_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plates with Fixed [Radioligand] prep->setup add_competitor Add Increasing [Unlabeled Test Compound] (e.g., this compound) setup->add_competitor incubate Incubate to Equilibrium add_competitor->incubate filter Rapid Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis: Plot % Binding vs log[Test Compound] count->analyze results Determine IC50 and Calculate Ki analyze->results end End results->end

Workflow for a competition radioligand binding assay.

Conclusion

While this compound has fallen out of clinical use, understanding its molecular interactions is of academic and scientific interest. Its unique oxadiazole structure may offer insights into novel pharmacophores for sedative-hypnotic drug design. The absence of existing receptor binding data necessitates a foundational investigation. By hypothesizing the GABA-A receptor as the primary target, this guide provides a detailed, actionable framework for elucidating the binding affinity and receptor profile of this compound. The successful execution of these saturation and competition binding assays will generate the critical quantitative data needed to confirm its molecular target and characterize its mechanism of action at the receptor level.

References

The Resurgence of the Oxadiazole Scaffold: A Deep Dive into Fenadiazole Derivatives and their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: From a Forgotten Hypnotic to a Versatile Pharmacophore

Fenadiazole, a non-barbiturate hypnotic agent introduced in the 1960s, has long been discontinued and largely relegated to the annals of pharmaceutical history. Chemically known as 2-(o-hydroxyphenyl)-1,3,4-oxadiazole, its clinical use was short-lived due to variable efficacy. However, the core 1,3,4-oxadiazole moiety of this compound has emerged as a "privileged scaffold" in modern medicinal chemistry. Its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, have led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities. This guide explores the structure-activity relationships (SAR) of this compound derivatives, with a focus on their antifungal and antibacterial potential, providing a comprehensive resource for the design and development of new therapeutic agents.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, the structural class to which this compound derivatives belong, is well-established. A common and versatile method involves the cyclodehydration of 1,2-diacylhydrazines. This approach allows for the introduction of a wide variety of substituents at the 2 and 5 positions of the oxadiazole ring, facilitating the exploration of structure-activity relationships.

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclodehydration cluster_product Final Product Carboxylic Acid (R1-COOH) Carboxylic Acid (R1-COOH) Acylation Acylation Carboxylic Acid (R1-COOH)->Acylation Hydrazide (R2-CONHNH2) Hydrazide (R2-CONHNH2) Hydrazide (R2-CONHNH2)->Acylation 1,2-Diacylhydrazine (R1-CONHNHCO-R2) 1,2-Diacylhydrazine (R1-CONHNHCO-R2) Acylation->1,2-Diacylhydrazine (R1-CONHNHCO-R2) Cyclodehydration Cyclodehydration 1,2-Diacylhydrazine (R1-CONHNHCO-R2)->Cyclodehydration 2,5-Disubstituted 1,3,4-Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Cyclodehydration->2,5-Disubstituted 1,3,4-Oxadiazole

General synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.

Structure-Activity Relationship (SAR) of 1,3,4-Oxadiazole Derivatives

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the aromatic rings attached to the core heterocycle. Extensive research has led to the identification of key structural features that govern their antifungal and antibacterial efficacy.

Antifungal Activity

1,3,4-oxadiazole derivatives have shown significant promise as antifungal agents, with several studies demonstrating their potent activity against a range of pathogenic fungi. The substituents at the 2 and 5 positions of the oxadiazole ring play a crucial role in determining the antifungal potency.

Table 1: Structure-Activity Relationship of 1,3,4-Oxadiazole Derivatives against Fungal Pathogens

Compound IDR1R2C. albicans MIC (µg/mL)A. niger MIC (µg/mL)Reference
1a Phenyl4-Chlorophenyl1632[1]
1b Phenyl4-Nitrophenyl816[1]
1c Phenyl2,4-Dichlorophenyl48[1]
2a 4-Methoxyphenyl4-Chlorophenyl3264[2]
2b 4-Methoxyphenyl4-Nitrophenyl1632[2]
2c 4-Methoxyphenyl2,4-Dichlorophenyl816
3a 2-Hydroxyphenyl4-Chlorophenyl816
3b 2-Hydroxyphenyl4-Nitrophenyl48
3c 2-Hydroxyphenyl2,4-Dichlorophenyl24

Key SAR Insights for Antifungal Activity:

  • Electron-withdrawing groups on the R2 phenyl ring, such as nitro (-NO2) and chloro (-Cl) groups, generally enhance antifungal activity. The presence of multiple electron-withdrawing groups, as seen in the 2,4-dichlorophenyl substituted compounds, often leads to a significant increase in potency.

  • The presence of a hydroxyl group at the ortho position of the R1 phenyl ring (the original this compound substitution pattern) appears to be beneficial for antifungal activity, particularly when combined with electron-withdrawing groups on the R2 ring.

  • The introduction of an electron-donating group , such as a methoxy group (-OCH3), on the R1 phenyl ring tends to decrease antifungal activity.

Antibacterial Activity

The 1,3,4-oxadiazole scaffold has also been successfully exploited to develop potent antibacterial agents, including activity against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Structure-Activity Relationship of 1,3,4-Oxadiazole Derivatives against Bacterial Pathogens

Compound IDR1R2S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
4a Phenyl4-Fluorophenyl816
4b Phenyl4-Bromophenyl48
4c Phenyl4-Trifluoromethylphenyl24
5a 4-Pyridyl4-Fluorophenyl48
5b 4-Pyridyl4-Bromophenyl24
5c 4-Pyridyl4-Trifluoromethylphenyl12
6a Thien-2-yl4-Fluorophenyl1632
6b Thien-2-yl4-Bromophenyl816
6c Thien-2-yl4-Trifluoromethylphenyl48

Key SAR Insights for Antibacterial Activity:

  • Similar to antifungal activity, electron-withdrawing groups on the R2 phenyl ring, particularly halogens (F, Br) and the trifluoromethyl (-CF3) group, are crucial for potent antibacterial activity.

  • Replacing the R1 phenyl ring with a heteroaromatic ring , such as a 4-pyridyl group, can significantly enhance antibacterial potency. This is likely due to the ability of the pyridine nitrogen to form additional interactions with the biological target.

  • The presence of a thiophene ring at the R1 position generally results in lower antibacterial activity compared to a phenyl or pyridyl ring.

Experimental Protocols

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A mixture of an appropriate carboxylic acid (1 mmol) and a hydrazide (1 mmol) is dissolved in phosphorus oxychloride (5 mL). The reaction mixture is refluxed for 5-7 hours. After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then poured into crushed ice and the resulting solid is filtered, washed with a saturated sodium bicarbonate solution, and then with water. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.

Experimental Workflow for Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles Start Start Mix Carboxylic Acid and Hydrazide in POCl3 Mix Carboxylic Acid and Hydrazide in POCl3 Start->Mix Carboxylic Acid and Hydrazide in POCl3 Reflux for 5-7 hours Reflux for 5-7 hours Mix Carboxylic Acid and Hydrazide in POCl3->Reflux for 5-7 hours Monitor reaction by TLC Monitor reaction by TLC Reflux for 5-7 hours->Monitor reaction by TLC Remove excess POCl3 Remove excess POCl3 Monitor reaction by TLC->Remove excess POCl3 Reaction complete Pour into crushed ice Pour into crushed ice Remove excess POCl3->Pour into crushed ice Filter and wash with NaHCO3 and water Filter and wash with NaHCO3 and water Pour into crushed ice->Filter and wash with NaHCO3 and water Recrystallize from ethanol Recrystallize from ethanol Filter and wash with NaHCO3 and water->Recrystallize from ethanol Obtain pure 2,5-disubstituted 1,3,4-oxadiazole Obtain pure 2,5-disubstituted 1,3,4-oxadiazole Recrystallize from ethanol->Obtain pure 2,5-disubstituted 1,3,4-oxadiazole End End Obtain pure 2,5-disubstituted 1,3,4-oxadiazole->End

Step-by-step workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antimicrobial activity of the synthesized compounds is determined by the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Stock Solutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to obtain a stock solution of 1000 µg/mL.

  • Serial Dilutions: Serial two-fold dilutions of the stock solutions are made in a 96-well microtiter plate with Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: The microbial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Incubation: The inoculated plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Proposed Mechanisms of Action

The diverse biological activities of 1,3,4-oxadiazole derivatives stem from their ability to interact with various biological targets. While the exact mechanisms are still under investigation for many compounds, several key targets have been proposed.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

A plausible mechanism of action for the antifungal activity of some 1,3,4-oxadiazole derivatives is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.

Proposed Antifungal Mechanism of Action 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative Inhibition Inhibition 1,3,4-Oxadiazole Derivative->Inhibition Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway Lanosterol 14α-demethylase (CYP51)->Ergosterol Biosynthesis Pathway Inhibition->Lanosterol 14α-demethylase (CYP51) Lanosterol Lanosterol Lanosterol->Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol Biosynthesis Pathway->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Disruption of Membrane Disruption of Membrane Fungal Cell Membrane Integrity->Disruption of Membrane Fungal Cell Death Fungal Cell Death Disruption of Membrane->Fungal Cell Death Proposed Antibacterial Mechanism of Action 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative Inhibition Inhibition 1,3,4-Oxadiazole Derivative->Inhibition Lipoteichoic Acid Synthase (LtaS) Lipoteichoic Acid Synthase (LtaS) LTA Biosynthesis Pathway LTA Biosynthesis Pathway Lipoteichoic Acid Synthase (LtaS)->LTA Biosynthesis Pathway Inhibition->Lipoteichoic Acid Synthase (LtaS) LTA Precursors LTA Precursors LTA Precursors->LTA Biosynthesis Pathway Lipoteichoic Acid (LTA) Lipoteichoic Acid (LTA) LTA Biosynthesis Pathway->Lipoteichoic Acid (LTA) LtaS Gram-Positive Bacterial Cell Wall Integrity Gram-Positive Bacterial Cell Wall Integrity Lipoteichoic Acid (LTA)->Gram-Positive Bacterial Cell Wall Integrity Disruption of Cell Wall Disruption of Cell Wall Gram-Positive Bacterial Cell Wall Integrity->Disruption of Cell Wall Bacterial Cell Lysis Bacterial Cell Lysis Disruption of Cell Wall->Bacterial Cell Lysis

References

Spectroscopic Analysis of Fenadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenadiazole is a hypnotic and sedative agent with a unique oxadiazole-based chemical structure.[1] While it is no longer marketed, its structural motifs remain of interest in medicinal chemistry. This guide provides a comprehensive overview of the spectroscopic techniques that would be employed for the analysis of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines the theoretical application of key spectroscopic methods, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Generalized experimental protocols and representative data for analogous compounds are presented to illustrate the analytical workflow. This guide serves as a practical framework for researchers involved in the characterization of this compound or structurally related compounds.

Introduction to this compound

This compound, chemically known as 2-(1,3,4-Oxadiazol-2-yl)phenol, is a small organic molecule with the molecular formula C₈H₆N₂O₂ and a molar mass of 162.148 g·mol⁻¹[1][2][3]. It was previously marketed under brand names such as Hypnazol and Eudormil for the treatment of insomnia.[1] The structural elucidation and purity assessment of such pharmaceutical compounds heavily rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's electronic structure, functional groups, atomic connectivity, and overall molecular weight.

General Workflow for Spectroscopic Analysis

The comprehensive characterization of a pharmaceutical compound like this compound involves a multi-faceted spectroscopic approach. The following diagram illustrates a typical workflow.

G General Workflow for Spectroscopic Analysis of a Pharmaceutical Compound cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Interpretation cluster_3 Final Report Sample Pure Compound UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Sample->UV_Vis IR IR Spectroscopy (Functional Groups) Sample->IR NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS Data_Analysis Spectral Interpretation UV_Vis->Data_Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Comprehensive Analytical Report Structure_Confirmation->Report

Caption: A generalized workflow for the spectroscopic analysis of a pharmaceutical compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the phenyl and oxadiazole rings in this compound, is expected to result in characteristic absorption bands in the UV region.

Hypothetical UV-Vis Data for this compound
Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Methanol~280~10,000
Ethanol~282~11,000
Generalized Experimental Protocol for UV-Vis Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., methanol, ethanol) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µg/mL.

  • Analysis:

    • Record the UV spectrum from 200 to 400 nm against a solvent blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Quantification (Optional):

    • Prepare a calibration curve by measuring the absorbance of at least five standard solutions of known concentrations at the λmax.

    • Determine the concentration of an unknown sample by measuring its absorbance and interpolating from the calibration curve.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O bonds.

Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchPhenolic hydroxyl
3100-3000C-H stretchAromatic
1620-1580C=N stretchOxadiazole ring
1500-1400C=C stretchAromatic ring
1260-1200C-O stretchPhenolic ether-like
Generalized Experimental Protocol for FT-IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer is commonly used.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Analysis:

    • Record the IR spectrum from 4000 to 400 cm⁻¹.

    • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Interpretation:

    • Assign the observed absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms (¹H and ¹³C).

Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1HPhenolic -OH
~8.0d1HAromatic H
~7.5t1HAromatic H
~7.2t1HAromatic H
~7.0d1HAromatic H
~9.5s1HOxadiazole H
Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~165C of Oxadiazole (adjacent to O)
~160C of Oxadiazole (adjacent to N)
~155Phenolic C-OH
~135-120Aromatic CH
~115Aromatic C (ipso to oxadiazole)
Generalized Experimental Protocol for NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to an NMR tube.

  • Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in structure elucidation.

  • Data Interpretation:

    • Analyze chemical shifts, coupling constants, and integration values to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Mass Spectrometry Data for this compound
Ionization ModeMass-to-Charge Ratio (m/z)Assignment
ESI+163.0502[M+H]⁺
ESI-161.0356[M-H]⁻
Generalized Experimental Protocol for Mass Spectrometry
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Time-of-Flight - TOF, Quadrupole) is used.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Analysis:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in the desired mass range.

  • Data Interpretation:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not well-documented, a general experimental workflow for the spectroscopic characterization of a novel compound is presented below.

G Workflow for Spectroscopic Characterization of a Novel Compound Synthesis Compound Synthesis and Purification Purity Purity Assessment (e.g., HPLC) Synthesis->Purity MS_analysis Mass Spectrometry (Molecular Weight Confirmation) Purity->MS_analysis IR_analysis IR Spectroscopy (Functional Group Identification) MS_analysis->IR_analysis NMR_analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR for Structural Elucidation) IR_analysis->NMR_analysis UV_Vis_analysis UV-Vis Spectroscopy (Electronic Properties) NMR_analysis->UV_Vis_analysis Structure_Elucidation Final Structure Elucidation UV_Vis_analysis->Structure_Elucidation

Caption: A typical workflow for the structural elucidation of a novel compound using various spectroscopic techniques.

Conclusion

The spectroscopic analysis of this compound, as outlined in this guide, would involve a synergistic application of UV-Vis, IR, NMR, and Mass Spectrometry. While specific experimental data for this compound is scarce, the generalized protocols and expected data presented here provide a solid foundation for researchers to characterize this compound or other structurally similar molecules. This comprehensive approach ensures the unambiguous determination of the chemical structure and purity, which are critical aspects of drug development and quality control.

References

Methodological & Application

Application Notes and Protocols for Evaluating the Hypnotic Effects of Fenadiazole in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the hypnotic properties of Fenadiazole, a non-barbiturate sedative-hypnotic, using established preclinical animal models. The described methodologies are designed to deliver robust and reproducible data for the evaluation of novel hypnotic agents.

This compound, a compound with a unique oxadiazole-based chemical structure, has been historically described as possessing marked sedative and hypnotic properties in animals.[1] While it is no longer marketed for human use, its unique structure and mode of action warrant investigation.[1][2] These protocols are applicable for re-evaluating this compound or for screening new chemical entities with similar structural motifs. The primary animal models utilized are mice and rats, which are well-established for CNS drug screening.[3][4]

Core Experimental Protocols

Acute Toxicity Assessment

Objective: To determine the median lethal dose (LD50) and observe any overt signs of toxicity of this compound.

Protocol:

  • Animals: Healthy, adult Swiss albino mice (20-25g) or Wistar rats (200-220g) of either sex are used. Animals are acclimatized for at least 5 days prior to the experiment.

  • Groups: A minimum of 4 groups of 6 animals each are used.

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) in escalating doses. A control group receives the vehicle only.

  • Observation: Animals are observed continuously for the first 4 hours and then periodically for up to 72 hours for any signs of toxicity, such as convulsions, sedation, hyperactivity, or mortality.

  • LD50 Calculation: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Illustrative Data Presentation:

Dose (mg/kg, p.o.)Number of AnimalsMortality within 72hObserved Toxic Signs
Vehicle Control60None
50060Mild sedation
100061Pronounced sedation, ataxia
200063Severe sedation, loss of righting reflex
400066-
Assessment of Sedative Activity

Objective: To evaluate the sedative effects of this compound by measuring changes in spontaneous motor activity.

a) Open Field Test (OFT)

Protocol:

  • Apparatus: An open field apparatus, typically a square arena with the floor divided into smaller squares.

  • Animals: Mice are individually placed in the center of the open field.

  • Drug Administration: this compound or vehicle is administered 30 minutes prior to the test.

  • Data Collection: The number of squares crossed with all four paws (ambulation) and the number of rearings are recorded for a 5-10 minute period.

  • Analysis: A significant decrease in ambulation and rearing compared to the control group indicates a sedative effect.

b) Hole-Board Test

Protocol:

  • Apparatus: A board with evenly spaced holes into which the animal can poke its head.

  • Animals: Mice are placed on the board.

  • Drug Administration: this compound or vehicle is administered 30 minutes prior to the test.

  • Data Collection: The number of head dips into the holes is counted over a 5-minute period.

  • Analysis: A reduction in the number of head dips suggests a sedative effect.

Illustrative Data Presentation for Sedative Activity:

TreatmentDose (mg/kg, i.p.)Number of Squares Crossed (Mean ± SEM)Number of Rearings (Mean ± SEM)Number of Head Dips (Mean ± SEM)
Vehicle Control-150 ± 12.535 ± 4.225 ± 3.1
Diazepam (Standard)175 ± 8.115 ± 2.512 ± 1.8
This compound50110 ± 10.225 ± 3.818 ± 2.5
This compound10060 ± 7.512 ± 1.99 ± 1.5
This compound20035 ± 5.37 ± 1.25 ± 1.1
p < 0.05 compared to Vehicle Control
Assessment of Hypnotic Activity (Potentiation of Barbiturate-Induced Sleep)

Objective: To determine if this compound enhances the hypnotic effect of a sub-hypnotic dose of a barbiturate like pentobarbital or thiopental sodium.

Protocol:

  • Animals: Mice are used for this assay.

  • Drug Administration:

    • Test groups receive varying doses of this compound.

    • A control group receives the vehicle.

    • A standard group receives a known hypnotic agent (e.g., Diazepam).

  • Barbiturate Administration: 30 minutes after the initial drug administration, a sub-hypnotic dose of pentobarbital sodium (e.g., 30-40 mg/kg, i.p.) is administered to all animals.

  • Data Collection:

    • Onset of Sleep (Latency): The time from pentobarbital injection to the loss of the righting reflex is recorded. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.

    • Duration of Sleep: The time from the loss to the regaining of the righting reflex is measured.

  • Analysis: A significant decrease in the onset of sleep and a significant increase in the duration of sleep compared to the control group indicate hypnotic activity.

Illustrative Data Presentation for Hypnotic Activity:

TreatmentDose (mg/kg, i.p.)Onset of Sleep (minutes, Mean ± SEM)Duration of Sleep (minutes, Mean ± SEM)
Vehicle + Pentobarbital-12.5 ± 1.825.4 ± 3.2
Diazepam + Pentobarbital15.2 ± 0.968.7 ± 5.1
This compound + Pentobarbital509.8 ± 1.245.1 ± 4.5
This compound + Pentobarbital1006.1 ± 0.885.3 ± 6.8
This compound + Pentobarbital2004.5 ± 0.6120.6 ± 8.2
p < 0.05 compared to Vehicle Control
Assessment of Motor Coordination (Rota-Rod Test)

Objective: To assess any potential motor impairment caused by this compound, which is a common side effect of sedative-hypnotics.

Protocol:

  • Apparatus: A rotating rod apparatus (Rota-rod).

  • Training: Animals are trained to stay on the rotating rod for a set period (e.g., 2-5 minutes). Animals that fail to meet the criterion are excluded.

  • Drug Administration: Trained animals are treated with this compound, vehicle, or a standard drug.

  • Testing: 30 minutes after drug administration, the animals are placed on the rotating rod, and the latency to fall is recorded.

  • Analysis: A significant decrease in the time spent on the rod compared to the control group indicates impaired motor coordination.

Illustrative Data Presentation for Motor Coordination:

TreatmentDose (mg/kg, i.p.)Latency to Fall (seconds, Mean ± SEM)
Vehicle Control-175.4 ± 10.2
Diazepam (Standard)180.2 ± 7.5
This compound50150.8 ± 9.8
This compound100110.5 ± 8.1
This compound20065.3 ± 6.4
p < 0.05 compared to Vehicle Control

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_screening Behavioral Screening cluster_animals Animal Preparation cluster_drug Drug Administration cluster_data Data Analysis Acute_Toxicity Acute Toxicity (LD50) Data_Collection Data Collection Acute_Toxicity->Data_Collection Sedation_Assessment Sedation Assessment (Open Field, Hole-Board) Sedation_Assessment->Data_Collection Hypnotic_Assay Hypnotic Assay (Barbiturate Potentiation) Hypnotic_Assay->Data_Collection Motor_Coordination Motor Coordination (Rota-Rod) Motor_Coordination->Data_Collection Animal_Acclimatization Animal Acclimatization (Mice/Rats) Grouping Randomized Grouping Animal_Acclimatization->Grouping Fenadiazole_Admin This compound Administration Vehicle_Admin Vehicle Control Standard_Admin Standard Drug (Diazepam) Fenadiazole_Admin->Acute_Toxicity Fenadiazole_Admin->Sedation_Assessment Fenadiazole_Admin->Hypnotic_Assay Fenadiazole_Admin->Motor_Coordination Vehicle_Admin->Acute_Toxicity Vehicle_Admin->Sedation_Assessment Vehicle_Admin->Hypnotic_Assay Vehicle_Admin->Motor_Coordination Standard_Admin->Sedation_Assessment Standard_Admin->Hypnotic_Assay Standard_Admin->Motor_Coordination Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for preclinical evaluation of this compound's hypnotic effects.

While the precise mechanism of action for this compound is not well-documented, it is hypothesized to interact with CNS pathways involved in sedation, similar to other hypnotics that modulate the GABAergic system. Benzodiazepines and many non-benzodiazepine hypnotics enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, and anxiolytic effects.

gaba_pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Sedation Sedation/ Hypnosis Hyperpolarization->Sedation Leads to GABA GABA GABA->GABA_A_Receptor Binds This compound This compound (Hypothesized) This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: Hypothesized GABAergic mechanism of action for this compound.

References

Application Note: A Proposed High-Performance Liquid Chromatography Method for the Determination of Fenadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note outlines a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Fenadiazole. This compound, a former hypnotic and sedative medication, is a small organic molecule with an oxadiazole-based chemical structure.[1][2] The proposed method is designed to be a starting point for researchers, scientists, and drug development professionals who may need to analyze this compound for research, quality control, or stability testing purposes. The method is based on established principles of HPLC for the analysis of small aromatic pharmaceutical compounds and is intended for further development and validation.

Introduction

This compound, chemically known as 2-(1,3,4-Oxadiazol-2-yl)phenol, was previously marketed under trade names such as Hypnazol.[1][3] Although no longer in widespread use, there may be a need for a reliable analytical method for its determination in various contexts, such as in forensic analysis, degradation studies, or in the assessment of historical pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds in complex mixtures.[4] This document provides a detailed protocol for a proposed HPLC method for this compound, which can serve as a robust foundation for method development and validation activities.

Chemical Information

CompoundThis compound
IUPAC Name 2-(1,3,4-Oxadiazol-2-yl)phenol
CAS Number 1008-65-7
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Chemical Structure
alt text

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade formic acid or phosphoric acid for mobile phase pH adjustment.

  • Standards: this compound reference standard of known purity.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Chromatographic Conditions

The following are proposed starting conditions and may require optimization.

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)
Gradient Program Time (min)
0
15
17
18
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan)
Run Time 25 minutes
Sample Preparation
  • For Bulk Drug: Accurately weigh a known amount of the this compound bulk drug, dissolve in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Transfer to a volumetric flask and add the diluent.

    • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the diluent and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Development and Validation Considerations

This proposed method should be fully validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be evaluated by performing forced degradation studies (acid, base, oxidation, heat, light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked placebo samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

Data Presentation

The following tables should be populated with experimental data during method validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0To be determined
Theoretical Plates ≥ 2000To be determined
%RSD of Peak Area (n=6) ≤ 2.0%To be determined

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
1To be determined
10To be determined
25To be determined
50To be determined
100To be determined
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% To be determinedTo be determinedTo be determined
100% To be determinedTo be determinedTo be determined
120% To be determinedTo be determinedTo be determined

Table 4: Precision Data

Repeatability (%RSD)Intermediate Precision (%RSD)
Concentration 1 To be determinedTo be determined
Concentration 2 To be determinedTo be determined
Concentration 3 To be determinedTo be determined

Workflow Diagram

HPLC_Workflow_for_this compound cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start prep_standards Prepare this compound Standard Solutions start->prep_standards prep_samples Prepare Sample (Bulk or Formulation) start->prep_samples prep_mobile_phase Prepare Mobile Phases (Aqueous and Organic) start->prep_mobile_phase hplc_setup Set Up HPLC System (Column, Flow Rate, Temp, etc.) prep_standards->hplc_setup prep_samples->hplc_setup prep_mobile_phase->hplc_setup system_suitability Perform System Suitability Test hplc_setup->system_suitability system_suitability->hplc_setup If Fail inject_standards Inject Standard Solutions (Calibration Curve) system_suitability->inject_standards If Pass inject_samples Inject Sample Solutions inject_standards->inject_samples integrate_peaks Integrate Chromatographic Peaks inject_samples->integrate_peaks calculate_concentration Calculate this compound Concentration integrate_peaks->calculate_concentration generate_report Generate Analysis Report calculate_concentration->generate_report end_node End generate_report->end_node

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a solid starting point for the reliable determination of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water is a common and effective approach for the analysis of small pharmaceutical molecules. The method is expected to be specific, linear, accurate, and precise upon full validation. This application note serves as a comprehensive guide for researchers and scientists to develop and implement a validated analytical method for this compound.

References

Application Notes and Protocols for the Use of Fenadiazole in Rodent Models of Insomnia

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Fenadiazole is a fictional compound. The following application notes and protocols are based on the well-characterized non-benzodiazepine hypnotic agent, Eszopiclone, which is a positive allosteric modulator of the GABA-A receptor. This document is intended to provide researchers, scientists, and drug development professionals with a detailed guide for studying novel hypnotic compounds with a similar mechanism of action in rodent models of insomnia.

Introduction

This compound is a novel non-benzodiazepine hypnotic agent under investigation for the treatment of insomnia. These application notes provide a comprehensive overview of its mechanism of action, protocols for its use in rodent models of insomnia, and expected outcomes based on preclinical data from analogous compounds.

Mechanism of Action

This compound, like other "Z-drugs," is a positive allosteric modulator of the GABA-A receptor.[1][2] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[1] this compound binds to a specific site on the GABA-A receptor complex, distinct from the GABA binding site itself, but near the benzodiazepine binding site.[2][3] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, leading to a decrease in neuronal excitability and promoting sedation and sleep.

Signaling Pathway of this compound

Fenadiazole_Mechanism cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel maintains Chloride_Channel_Open Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel_Open opens Hyperpolarization Hyperpolarization (Inhibition of Firing) Chloride_Channel_Open->Hyperpolarization leads to GABA GABA GABA->GABA_A_Receptor binds This compound This compound This compound->GABA_A_Receptor binds (allosterically)

Caption: Mechanism of this compound at the GABA-A receptor.

Rodent Models of Insomnia

Several rodent models can be utilized to assess the efficacy of this compound. The choice of model depends on the specific aspect of insomnia being investigated (e.g., sleep onset, sleep maintenance).

  • Stress-Induced Insomnia: Acute or chronic stress models are commonly used to induce sleep disturbances in rodents, mimicking stress-related insomnia in humans.

  • Novel Environment/Cage Change: Placing a rodent in a new cage can induce a "first-night effect," characterized by increased wakefulness and reduced sleep, which is a useful model for transient insomnia.

  • Pharmacologically-Induced Insomnia: Stimulants such as caffeine can be used to induce a state of hyperarousal and sleep fragmentation.

Experimental Protocols

Animals

Male Sprague Dawley rats (250-300g) or C57BL/6J mice (8-10 weeks old) are commonly used for sleep studies. Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle (lights on at 7:00 AM) and provided with ad libitum access to food and water.

Surgical Implantation of EEG/EMG Electrodes

To accurately measure sleep-wake states, surgical implantation of electroencephalogram (EEG) and electromyogram (EMG) electrodes is necessary.

Protocol:

  • Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Secure the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small burr holes through the skull for the placement of EEG screw electrodes over the frontal and parietal cortices.

  • Implant EMG wire electrodes into the nuchal (neck) muscles.

  • Secure the electrode assembly to the skull with dental acrylic.

  • Suture the incision and allow the animal a recovery period of at least one week.

Stress-Induced Insomnia Model Protocol

Protocol:

  • Following the post-operative recovery period, habituate the animals to the recording chambers and cables for 2-3 days.

  • On the experimental day, subject the animals to a stressor. A common method is restraint stress, where the animal is placed in a well-ventilated restraint tube for a period of 1-2 hours.

  • Immediately following the stressor, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).

  • Record EEG/EMG data for the subsequent 4-6 hours or for a full 24-hour cycle.

This compound Administration

This compound should be dissolved in an appropriate vehicle (e.g., saline with 5% Tween 80). Administration can be performed via intraperitoneal (i.p.) injection or oral gavage (p.o.). Doses should be determined based on dose-response studies. For a compound analogous to Eszopiclone, effective doses in rodents typically range from 1 to 10 mg/kg.

EEG/EMG Recording and Analysis

Protocol:

  • Connect the animal's head-mounted electrodes to a recording cable attached to a commutator, allowing for free movement.

  • Amplify and filter the EEG (0.5-35 Hz) and EMG (10-100 Hz) signals.

  • Digitize the signals at a sampling rate of at least 128 Hz.

  • Score the sleep-wake states in 10-30 second epochs as:

    • Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

    • NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG activity.

    • REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (very low EMG activity).

  • Analyze the data for key sleep parameters:

    • Sleep Latency: Time from injection to the first continuous NREM sleep epoch.

    • Total Sleep Time: Duration of NREM and REM sleep.

    • Sleep Efficiency: (Total Sleep Time / Total Recording Time) x 100.

    • Wake After Sleep Onset (WASO): Duration of wakefulness after the initial onset of sleep.

    • Bout Duration and Number: Average length and number of individual sleep/wake episodes.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (1 week) EEG_EMG_Surgery EEG/EMG Electrode Implantation Surgery Animal_Acclimation->EEG_EMG_Surgery Post_Op_Recovery Post-Operative Recovery (1-2 weeks) EEG_EMG_Surgery->Post_Op_Recovery Habituation Habituation to Recording Setup (2-3 days) Post_Op_Recovery->Habituation Baseline_Recording Baseline EEG/EMG Recording (24 hours) Habituation->Baseline_Recording Insomnia_Induction Insomnia Induction (e.g., Restraint Stress) Baseline_Recording->Insomnia_Induction Drug_Administration This compound/Vehicle Administration Insomnia_Induction->Drug_Administration Post_Treatment_Recording Post-Treatment EEG/EMG Recording (4-24 hours) Drug_Administration->Post_Treatment_Recording Sleep_Scoring Sleep State Scoring (Wake, NREM, REM) Post_Treatment_Recording->Sleep_Scoring Data_Extraction Extraction of Sleep Parameters Sleep_Scoring->Data_Extraction Statistical_Analysis Statistical Analysis Data_Extraction->Statistical_Analysis

Caption: Experimental workflow for evaluating this compound.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Sleep Latency and Total Sleep Time in a Rodent Model of Stress-Induced Insomnia
Treatment GroupDose (mg/kg)NLatency to NREM Sleep (min)Total NREM Sleep (min)Total REM Sleep (min)Total Sleep Time (min)
Vehicle-1025.4 ± 3.1120.5 ± 8.215.2 ± 2.5135.7 ± 9.8
This compound11018.2 ± 2.5145.8 ± 7.514.8 ± 2.1160.6 ± 8.9
This compound31012.5 ± 1.8 168.3 ± 9.112.1 ± 1.9180.4 ± 10.2**
This compound10108.1 ± 1.2 185.6 ± 10.39.5 ± 1.5195.1 ± 11.1***

*Data are presented as mean ± SEM. Data is hypothetical and based on expected outcomes for a compound like Eszopiclone. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001.

Table 2: Effect of this compound on Sleep Architecture
Treatment GroupDose (mg/kg)NWake After Sleep Onset (min)NREM Bout Duration (min)REM Bout Duration (min)Number of Awakenings
Vehicle-1045.2 ± 5.32.5 ± 0.31.8 ± 0.218.4 ± 2.1
This compound11035.8 ± 4.13.1 ± 0.41.7 ± 0.214.2 ± 1.8
This compound31028.1 ± 3.5 3.8 ± 0.5*1.5 ± 0.111.5 ± 1.5
This compound101020.5 ± 2.9 4.5 ± 0.6**1.3 ± 0.1*8.9 ± 1.2

*Data are presented as mean ± SEM. Data is hypothetical and based on expected outcomes for a compound like Eszopiclone. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001.

Expected Outcomes and Interpretation

  • Efficacy: this compound is expected to dose-dependently decrease the latency to NREM sleep and increase total sleep time, primarily by increasing the duration of NREM sleep. It should also reduce wakefulness after sleep onset, indicating improved sleep maintenance.

  • REM Sleep: At higher doses, this compound may suppress REM sleep, a common effect of GABAergic hypnotics.

  • Sleep Architecture: An effective hypnotic like this compound should increase the duration of NREM sleep bouts and decrease the number of awakenings, indicating a consolidation of sleep.

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound in rodent models of insomnia. By following these detailed protocols, researchers can obtain robust and reproducible data on the hypnotic efficacy and effects on sleep architecture of novel compounds targeting the GABA-A receptor.

References

Application Notes and Protocols for Evaluating the Anticonvulsant Activity of Fenadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenadiazole is a sedative and hypnotic agent that has also demonstrated anticonvulsant properties.[1][2] This document provides a detailed protocol for researchers, scientists, and drug development professionals to evaluate the anticonvulsant potential of this compound using established preclinical models. The protocols described herein are based on the most common and clinically validated animal models for antiseizure drug discovery: the maximal electroshock (MES) seizure model and the subcutaneous pentylenetetrazol (scPTZ) seizure model.[3][4] Additionally, a protocol for assessing potential motor impairment, a common side effect of central nervous system active drugs, using the rotarod test is included.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound's anticonvulsant effects is not well-documented.[2] However, like many anticonvulsant drugs, its activity may be attributed to the modulation of inhibitory and excitatory neurotransmission. Potential mechanisms could involve enhancement of GABAergic inhibition or attenuation of glutamatergic excitation. The protocols outlined below are designed to assess the in vivo efficacy of this compound, which can then inform further mechanistic studies.

Experimental Protocols

1. Animals

Adult male Swiss albino mice weighing between 20-25g will be used for all experiments. The animals should be housed in groups of 6-8 per cage under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, and 50 ± 10% humidity) with free access to food and water. All experimental procedures should be performed in accordance with institutional animal care and use guidelines.

2. Drug Preparation

This compound should be dissolved in a suitable vehicle, such as a 0.5% solution of carboxymethylcellulose (CMC) and 0.5% Tween 80 in distilled water. A range of doses (e.g., 30, 100, and 300 mg/kg) should be prepared to determine a dose-response relationship. The vehicle alone will be administered to the control group. The route of administration is typically intraperitoneal (i.p.).

3. Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Apparatus: A convulsiometer with corneal electrodes.

  • Procedure:

    • Administer this compound or vehicle to the mice.

    • After a predetermined time (e.g., 30 or 60 minutes), apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through the corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

    • The abolition of the tonic hindlimb extension is considered the endpoint for protection.

    • The percentage of protected mice at each dose level is calculated.

4. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that may be effective against generalized myoclonic and absence seizures.

  • Apparatus: Observation chambers.

  • Procedure:

    • Administer this compound or vehicle to the mice.

    • After a predetermined time (e.g., 30 or 60 minutes), inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

    • Place the mice in individual observation chambers and observe for 30 minutes.

    • The absence of clonic seizures lasting for at least 5 seconds is considered the endpoint for protection.

    • The percentage of protected mice at each dose level is calculated.

5. Rotarod Neurotoxicity Test

This test is used to assess motor coordination and potential neurological deficits induced by the test compound.

  • Apparatus: A rotarod treadmill for mice.

  • Procedure:

    • Train the mice to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive trials.

    • Only mice that successfully complete the training are used in the experiment.

    • Administer this compound or vehicle to the trained mice.

    • At various time points after administration (e.g., 30, 60, 120 minutes), place the mice on the rotating rod.

    • Record the time each mouse is able to maintain its balance on the rod.

    • A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured table to facilitate comparison and interpretation.

Table 1: Anticonvulsant and Neurotoxicological Evaluation of this compound

Dose (mg/kg, i.p.)MES Test (% Protection)scPTZ Test (% Protection)Rotarod Test (Mean time on rod in seconds ± SEM)
Vehicle Control00120 ± 5.2
302512.5115 ± 6.8
10062.55098 ± 8.1*
30010087.565 ± 9.5**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for evaluating the anticonvulsant activity of this compound.

G cluster_prep Preparation cluster_screening Anticonvulsant Screening cluster_toxicity Neurotoxicity Assessment cluster_analysis Data Analysis drug_prep This compound Preparation mes_test Maximal Electroshock (MES) Test drug_prep->mes_test scptz_test Subcutaneous Pentylenetetrazol (scPTZ) Test drug_prep->scptz_test rotarod_test Rotarod Test drug_prep->rotarod_test animal_acclimatization Animal Acclimatization animal_acclimatization->mes_test animal_acclimatization->scptz_test animal_acclimatization->rotarod_test data_analysis Data Analysis and Interpretation mes_test->data_analysis scptz_test->data_analysis rotarod_test->data_analysis

Caption: Experimental workflow for anticonvulsant evaluation.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be modulated by an anticonvulsant drug like this compound, focusing on the enhancement of GABAergic inhibition.

G cluster_pathway Hypothetical GABAergic Enhancement Pathway This compound This compound gaba_receptor GABA-A Receptor This compound->gaba_receptor Positive Allosteric Modulation cl_channel Chloride Ion Channel Opening gaba_receptor->cl_channel Induces hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization Leads to inhibition Increased Neuronal Inhibition hyperpolarization->inhibition Results in anticonvulsant_effect Anticonvulsant Effect inhibition->anticonvulsant_effect Produces

Caption: Hypothetical GABAergic modulation by this compound.

References

Fenadiazole Administration in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenadiazole, also known as phénadiazole, is a non-barbiturate hypnotic and sedative medication that was developed in the early 1960s.[1][2] Marketed under brand names such as Hypnazol, Eudormil, and Viodor, it was formerly used to treat insomnia but is no longer on the market.[1] Its unique oxadiazole-based chemical structure sets it apart from other sedatives of its time.[1] In preclinical animal studies, this compound demonstrated marked hypnotic, sedative, anticonvulsant, antithermal, and spasmolytic effects.[1] However, its hypnotic effects in humans were found to be variable. This document provides a summary of the available preclinical data on this compound, including administration protocols and quantitative data, to aid researchers in understanding its pharmacological profile.

Quantitative Data Summary

The available quantitative data from preclinical studies on this compound is limited. The following tables summarize the key findings.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50Reference
MiceIntraperitoneal (i.p.)940 mg/kg

Table 2: Human Dosage

PopulationAverage Daily DosageTherapeutic EffectReference
Humans200 mg/dayInduction of sleep for 6 to 8 hours (variable)

Experimental Protocols

Detailed experimental protocols from the original preclinical studies on this compound are not extensively available in modern scientific literature. However, based on its classification as a hypnotic and sedative, the following are generalized protocols that would have been employed to evaluate its efficacy and safety in preclinical models.

Protocol 1: Evaluation of Hypnotic Activity (Loss of Righting Reflex)
  • Objective: To determine the hypnotic (sleep-inducing) effects of this compound.

  • Animal Model: Male albino mice (e.g., Swiss Webster strain), 20-25g.

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

    • Syringes and needles for intraperitoneal (i.p.) injection

    • Observation cages

  • Procedure:

    • Fast mice for 4 hours prior to the experiment with free access to water.

    • Prepare different doses of this compound in the vehicle. A vehicle-only control group should be included.

    • Administer the prepared solutions intraperitoneally to different groups of mice.

    • Immediately after administration, place each mouse in an individual observation cage.

    • Observe the mice for the onset of sleep, defined as the loss of the righting reflex. The righting reflex is considered lost if the mouse remains on its back when gently turned over.

    • Record the latency to the onset of sleep and the duration of sleep (time from loss to regaining of the righting reflex).

    • Data can be analyzed to determine the dose-dependent effects on sleep induction and duration.

Protocol 2: Evaluation of Sedative Activity (Open Field Test)
  • Objective: To assess the sedative and locomotor effects of this compound.

  • Animal Model: Rats (e.g., Sprague-Dawley strain), 200-250g.

  • Materials:

    • This compound

    • Vehicle

    • Open field apparatus (a square arena with walls, often equipped with automated tracking software)

    • Syringes and needles for oral gavage or i.p. injection

  • Procedure:

    • Habituate the rats to the experimental room for at least 1 hour before testing.

    • Prepare different doses of this compound and a vehicle control.

    • Administer the solutions to different groups of rats.

    • After a set pre-treatment time (e.g., 30 minutes), place each rat individually in the center of the open field apparatus.

    • Record the locomotor activity for a defined period (e.g., 10 minutes). Key parameters to measure include:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena

      • Number of rearing events

    • A significant decrease in these parameters compared to the control group would indicate a sedative effect.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for this compound is not well-documented in the available literature. However, as a hypnotic and sedative, it is hypothesized to interact with central nervous system pathways that promote sedation, such as the GABAergic system. Benzodiazepines, another class of sedative-hypnotics, enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in increased neuronal inhibition. It is plausible that this compound may act through a similar, though not identical, mechanism.

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx leads to This compound This compound This compound->GABA_A_Receptor Potentiates (Hypothesized) GABA->GABA_A_Receptor Binds to Preclinical_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_pk_pd Pharmacokinetics/Pharmacodynamics receptor_binding Receptor Binding Assays (e.g., GABA-A, Histamine H1) hypnotic_activity Hypnotic Activity Assessment (Loss of Righting Reflex) receptor_binding->hypnotic_activity Promising candidates sedative_activity Sedative Activity Assessment (Open Field, Rotarod) hypnotic_activity->sedative_activity anticonvulsant_activity Anticonvulsant Activity (e.g., PTZ-induced seizures) sedative_activity->anticonvulsant_activity acute_toxicity Acute Toxicity Studies (LD50 Determination) anticonvulsant_activity->acute_toxicity pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) acute_toxicity->pk_studies

References

Application Notes and Protocols for Cell-Based Assays Evaluating Fenadiazole Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenadiazole is a sedative and hypnotic agent previously marketed for the treatment of insomnia.[1][2] While its precise molecular mechanism was not extensively documented prior to its discontinuation, its pharmacological profile suggests potential activity as a modulator of inhibitory neurotransmitter systems in the central nervous system. A likely target, characteristic of many sedative-hypnotics, is the gamma-aminobutyric acid type A (GABA-A) receptor.[1] Activation of GABA-A receptors, which are ligand-gated chloride ion channels, leads to neuronal hyperpolarization and a subsequent decrease in neuronal excitability.

These application notes provide detailed protocols for a panel of cell-based assays designed to investigate the activity of this compound. The assays aim to:

  • Determine this compound's effect on GABA-A receptor activation.

  • Quantify the impact of this compound on neuronal cell membrane potential.

  • Assess the general cytotoxicity and impact on the viability of neuronal cells.

The following protocols are intended to serve as a guide for researchers to explore the cellular and molecular effects of this compound and similar compounds.

Assay 1: GABA-A Receptor Modulation Assay

This assay is designed to determine if this compound acts as a positive allosteric modulator of the GABA-A receptor. The protocol utilizes a fluorescence-based membrane potential dye to detect changes in ion channel activity in a neuronal cell line expressing GABA-A receptors. An increase in chloride influx through the GABA-A channel will cause a change in membrane potential, which is detected by the dye.

Signaling Pathway

GABA_Pathway cluster_membrane Cell Membrane GABA_R GABA-A Receptor Cl_ion Cl- Influx GABA_R->Cl_ion Opens Channel GABA GABA GABA->GABA_R Binds This compound This compound (Hypothesized) This compound->GABA_R Potentiates Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Hypothesized this compound action on the GABA-A receptor pathway.
Experimental Protocol

  • Cell Culture:

    • Culture SH-SY5Y neuroblastoma cells, which endogenously express GABA-A receptors, in a 96-well, black-walled, clear-bottom plate at a density of 5 x 104 cells per well.

    • Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve final assay concentrations ranging from 1 nM to 100 µM.

    • Prepare a positive control (e.g., 10 µM Diazepam) and a GABA control (EC20 concentration, to be predetermined).

  • Assay Procedure:

    • Remove culture medium from the wells and wash once with 100 µL of assay buffer.

    • Load the cells with a fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions. Incubate for 1 hour at 37°C.

    • Add 20 µL of the diluted this compound, Diazepam, or vehicle (DMSO) to the respective wells.

    • Incubate for 15 minutes at room temperature.

    • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FlexStation 3) at an excitation/emission appropriate for the dye.

    • Add 20 µL of GABA at an EC20 concentration to all wells (except for the negative control).

    • Immediately begin kinetic reading of fluorescence intensity for 5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of this compound concentration and fit a dose-response curve to determine the EC50.

Expected Quantitative Data
Treatment GroupThis compound Conc. (µM)GABA (EC20)Normalized Fluorescence (% of GABA alone)
Vehicle Control0+100%
This compound0.01+115%
This compound0.1+145%
This compound1+210%
This compound10+280%
This compound100+285%
Positive Control (Diazepam)10+295%
Negative Control0-5%

Assay 2: Neuronal Cell Viability and Cytotoxicity Assays

It is crucial to assess whether the observed activity of this compound is due to its specific pharmacological effects or a result of general cytotoxicity. This section describes two common assays: the MTT assay for cell viability (metabolic activity) and the LDH release assay for cytotoxicity (membrane integrity).

Experimental Workflow

Cytotoxicity_Workflow cluster_assays Parallel Assays start Seed SH-SY5Y cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (0.1 - 200 µM) incubate1->treat incubate2 Incubate 24h treat->incubate2 mtt_assay MTT Assay (Viability) incubate2->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubate2->ldh_assay mtt_add Add MTT Reagent Incubate 4h mtt_assay->mtt_add ldh_supernatant Collect Supernatant ldh_assay->ldh_supernatant mtt_solubilize Solubilize Formazan (DMSO) mtt_add->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read ldh_reagent Add LDH Reagent Incubate 30 min ldh_supernatant->ldh_reagent ldh_read Read Absorbance (490 nm) ldh_reagent->ldh_read

Caption: Workflow for parallel cell viability and cytotoxicity assays.
Protocol 2A: MTT Cell Viability Assay

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in a 96-well plate at 2 x 104 cells per well and incubate for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 200 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., 1% Triton X-100).

  • Assay Procedure:

    • After the 24-hour treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot viability against the log of this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Protocol 2B: LDH Cytotoxicity Assay
  • Cell Culture and Treatment:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

  • Assay Procedure:

    • After the 24-hour treatment, carefully collect 50 µL of the culture supernatant from each well.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's protocol. Typically, this involves adding the supernatant to a reaction mixture containing the LDH substrate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add the stop solution provided in the kit.

  • Data Analysis:

    • Measure the absorbance at 490 nm.

    • Calculate cytotoxicity as a percentage relative to the positive control (lysis buffer or Triton X-100), which represents 100% LDH release.

Expected Quantitative Data
This compound Conc. (µM)Cell Viability (MTT) (% of Control)Cytotoxicity (LDH Release) (% of Max)
0 (Vehicle)100%5%
198%6%
1095%8%
5092%11%
10085%18%
20060%42%

Conclusion

The provided protocols offer a comprehensive framework for characterizing the cellular activity of this compound. The GABA-A receptor modulation assay directly probes its hypothesized primary mechanism of action. The viability and cytotoxicity assays are essential for contextualizing these findings and identifying a therapeutic window where the compound is active but not toxic. Successful execution of these assays will provide valuable insights into the pharmacological profile of this compound, guiding further preclinical development and lead optimization efforts. Researchers should adapt these general protocols as necessary for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for the Analytical Characterization of Fenadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenadiazole is a sedative and hypnotic agent belonging to the oxadiazole class of compounds.[1][2] Although no longer marketed, its unique chemical structure and pharmacological properties warrant the availability of robust analytical standards for research and forensic applications.[2][3] This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.

PropertyValueReference
Chemical Name 2-(1,3,4-Oxadiazol-2-yl)phenol[2]
Synonyms Phénadiazole, Hypnazol, Eudormil, Viodor
CAS Number 1008-65-7
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Appearance Solid
Solubility Soluble in DMSO and Ethanol (≥ 10 mg/ml)

Proposed Signaling Pathway and Mechanism of Action

While the precise mechanism of action of this compound is not definitively established, its sedative and hypnotic effects strongly suggest interaction with central nervous system pathways that regulate sleep and arousal. Based on its pharmacological class, two primary signaling pathways are proposed: modulation of the GABAergic system and antagonism of the histaminergic system.

Potentiation of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Many sedative-hypnotic drugs act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA. It is hypothesized that this compound binds to an allosteric site on the GABA-A receptor complex, increasing the affinity of GABA for its binding site or increasing the frequency of channel opening. This leads to enhanced neuronal inhibition and subsequent sedative and hypnotic effects.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_Vesicle GABA GAD->GABA_Vesicle GABA GABA GABA_Vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA Site This compound Site GABA->GABA_A_Receptor:gaba Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Sedation Sedation/ Hypnosis Hyperpolarization->Sedation Leads to This compound This compound This compound->GABA_A_Receptor:fena Binds (Allosteric)

Caption: Proposed GABAergic signaling pathway for this compound.
Antagonism of Histaminergic Neurotransmission

Histamine, a neurotransmitter produced by neurons in the tuberomammillary nucleus (TMN) of the hypothalamus, plays a crucial role in maintaining wakefulness. Histamine H1 receptor antagonists are known to cause sedation by blocking the arousal-promoting effects of histamine in the brain. This compound may act as a histamine H1 receptor antagonist, competitively binding to these receptors and preventing their activation by endogenous histamine. This would lead to a reduction in neuronal excitation in brain regions involved in wakefulness, resulting in sedation.

Histamine_Signaling_Pathway cluster_presynaptic Histaminergic Neuron (TMN) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., Cortex) Histidine Histidine HDC HDC Histidine->HDC Histidine Decarboxylase Histamine_Vesicle Histamine HDC->Histamine_Vesicle Histamine Histamine Histamine_Vesicle->Histamine Release H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Neuronal_Excitation Neuronal Excitation H1_Receptor->Neuronal_Excitation Activates Wakefulness Wakefulness Neuronal_Excitation->Wakefulness Sedation Sedation This compound This compound This compound->H1_Receptor Blocks This compound->Sedation Promotes

Caption: Proposed histaminergic signaling pathway for this compound.

Analytical Methods and Protocols

The following protocols are provided as a starting point for the analysis of this compound. Method validation and optimization are essential for specific applications and matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

This method is suitable for determining the purity of this compound and for its quantification in bulk material and pharmaceutical formulations.

Experimental Workflow

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System (C18 Column) Sample_Prep->HPLC_System Isocratic_Elution Isocratic Elution HPLC_System->Isocratic_Elution UV_Detection UV Detection (e.g., 254 nm) Isocratic_Elution->UV_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) UV_Detection->Data_Analysis

Caption: General workflow for HPLC analysis of this compound.

Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

Protocol

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation: For bulk drug, prepare a solution of approximately 10 µg/mL in the mobile phase. For formulated products, an extraction step may be necessary.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

  • Data Analysis: Identify the this compound peak based on the retention time of the standard. Calculate the purity or concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Metabolite Studies

LC-MS is a powerful technique for the unequivocal identification of this compound and for the characterization of its metabolites in biological matrices.

Experimental Workflow

LCMS_Workflow Sample_Extraction Sample Preparation (e.g., SPE from plasma/urine) LC_Separation LC Separation (Gradient Elution) Sample_Extraction->LC_Separation ESI_MS Mass Spectrometry (ESI Source) LC_Separation->ESI_MS MS_MS_Fragmentation MS/MS Fragmentation (for structural elucidation) ESI_MS->MS_MS_Fragmentation Data_Analysis Data Analysis (Mass Spectra Interpretation) MS_MS_Fragmentation->Data_Analysis

Caption: General workflow for LC-MS analysis of this compound.

LC-MS Conditions

ParameterRecommended Conditions
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode
Mass Analyzer Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry
Scan Range m/z 50-500

Protocol

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS Analysis: Inject the prepared sample into the LC-MS system.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of this compound ([M+H]⁺ = 163.0502).

    • Perform MS/MS fragmentation on the parent ion to confirm its identity and elucidate the structure of potential metabolites.

Proposed Metabolic Pathways

The metabolism of this compound is expected to involve Phase I and Phase II reactions, typical for phenolic and heterocyclic compounds.

Phase I Metabolism:

  • Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

  • Oxadiazole Ring Opening: Cleavage of the oxadiazole ring, which can lead to the formation of various degradation products.

Phase II Metabolism:

  • Glucuronidation: Conjugation of the phenolic hydroxyl group with glucuronic acid.

  • Sulfation: Conjugation of the phenolic hydroxyl group with a sulfate group.

Metabolic_Pathway This compound This compound Phase_I Phase I Metabolism (e.g., Hydroxylation, Ring Opening) This compound->Phase_I Phase_II Phase II Metabolism (e.g., Glucuronidation, Sulfation) This compound->Phase_II Metabolites Metabolites Phase_I->Metabolites Phase_II->Metabolites Excretion Excretion Metabolites->Excretion

References

Troubleshooting & Optimization

Technical Support Center: Fenadiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of Fenadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: Based on established methods for the synthesis of 2-aryl-1,3,4-oxadiazoles, the most likely and cost-effective pathway for this compound (2-(o-hydroxyphenyl)-1,3,4-oxadiazole) starts from salicylic acid. The process typically involves two key steps:

  • Formation of Salicyloyl Hydrazide: Salicylic acid is first converted to its methyl ester (methyl salicylate), which then reacts with hydrazine hydrate to form salicyloyl hydrazide.

  • Cyclization to this compound: The salicyloyl hydrazide is then cyclized to form the 1,3,4-oxadiazole ring. A common method for this step is the reaction with an orthoformate, such as triethyl orthoformate, often in the presence of an acid catalyst.

Q2: What are the common byproducts I should expect during this compound synthesis?

A2: Byproducts in this compound synthesis can arise from incomplete reactions, side reactions, or degradation of starting materials and intermediates. The most common potential byproducts are listed in the table below.

Q3: My final product shows a peak in the HPLC that I cannot identify. What could it be?

A3: An unidentified peak in your HPLC chromatogram could be one of several byproducts. Refer to the table of potential byproducts below. The retention time of the unknown peak relative to this compound can provide clues. For confirmation, it is recommended to use mass spectrometry (LC-MS) to determine the molecular weight of the impurity and NMR spectroscopy for structural elucidation.

Q4: I am observing a low yield of this compound. What are the possible reasons?

A4: Low yields can be attributed to several factors:

  • Incomplete conversion of starting materials: Ensure that the reaction times and temperatures for both the hydrazide formation and the cyclization steps are optimal.

  • Side reactions: The formation of byproducts such as N,N'-disalicyloylhydrazine can consume the intermediate and reduce the yield of the desired product.

  • Suboptimal purification: During workup and purification, the product might be lost. Re-evaluate your extraction and crystallization procedures.

  • Moisture: The presence of water can hydrolyze the orthoformate reagent used in the cyclization step, reducing its effectiveness. Ensure all reagents and solvents are dry.

Troubleshooting Guide for Byproduct Identification

This guide provides a systematic approach to identifying and quantifying byproducts in your this compound synthesis.

Table 1: Potential Byproducts in this compound Synthesis
Byproduct NameChemical StructureMolecular Weight ( g/mol )Potential Origin
Salicylic AcidC₇H₆O₃138.12Unreacted starting material
Methyl SalicylateC₈H₈O₃152.15Incomplete reaction during hydrazide formation
Salicyloyl HydrazideC₇H₈N₂O₂152.15Incomplete cyclization
N,N'-DisalicyloylhydrazineC₁₄H₁₂N₂O₄272.26Side reaction of salicyloyl hydrazide
Ethyl 2-hydroxybenzoateC₉H₁₀O₃166.17If ethanol is present during esterification

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-40 min: Hold at 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of 1 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for identifying volatile or semi-volatile byproducts.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-500 amu

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol. Derivatization (e.g., silylation) may be necessary for polar compounds like salicylic acid to improve volatility.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the definitive structural identification of isolated byproducts.

  • ¹H NMR:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)

    • Procedure: Dissolve a sufficient amount of the isolated byproduct in the chosen deuterated solvent. Acquire a ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks will provide information about the proton environment in the molecule.

  • ¹³C NMR:

    • Solvent: As above.

    • Procedure: Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms and their chemical environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons, providing a complete structural assignment.

Visualizations

Fenadiazole_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_intermediates Intermediates cluster_product Final Product Salicylic Acid Salicylic Acid Esterification Esterification Salicylic Acid->Esterification Methanol Methanol Methanol->Esterification Hydrazine Hydrate Hydrazine Hydrate Hydrazinolysis Hydrazinolysis Hydrazine Hydrate->Hydrazinolysis Triethyl Orthoformate Triethyl Orthoformate Cyclization Cyclization Triethyl Orthoformate->Cyclization Methyl Salicylate Methyl Salicylate Esterification->Methyl Salicylate Salicyloyl Hydrazide Salicyloyl Hydrazide Hydrazinolysis->Salicyloyl Hydrazide This compound This compound Cyclization->this compound Methyl Salicylate->Hydrazinolysis Salicyloyl Hydrazide->Cyclization

Caption: Workflow for the synthesis of this compound.

Byproduct_Troubleshooting Start Start Unidentified_Peak Unidentified Peak in HPLC/GC Start->Unidentified_Peak LC_MS Perform LC-MS Analysis Unidentified_Peak->LC_MS Molecular_Weight Determine Molecular Weight LC_MS->Molecular_Weight Compare_MW Compare MW with Potential Byproducts Molecular_Weight->Compare_MW Match_Found Potential Match Found? Compare_MW->Match_Found Isolate_Byproduct Isolate Byproduct (e.g., Prep-HPLC) Match_Found->Isolate_Byproduct Yes No_Match No Match Match_Found->No_Match No NMR_Analysis Perform NMR Analysis (¹H, ¹³C) Isolate_Byproduct->NMR_Analysis Structure_Elucidation Elucidate Structure NMR_Analysis->Structure_Elucidation Byproduct_Identified Byproduct Identified Structure_Elucidation->Byproduct_Identified

Caption: Troubleshooting workflow for byproduct identification.

Technical Support Center: Fenadiazole (Fenbendazole) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Fenadiazole" does not correspond to a recognized chemical entity in standard chemical literature. This guide assumes the user is referring to Fenbendazole , a widely used benzimidazole-class anthelmintic, due to the phonetic similarity and common inquiries in veterinary and pharmaceutical chemistry. The troubleshooting advice and protocols provided herein are for the synthesis of Fenbendazole.

Frequently Asked Questions (FAQs)

Q1: What is Fenbendazole and what are its common synthesis routes?

A1: Fenbendazole, chemically named methyl 5-(phenylthio)-1H-benzimidazol-2-ylcarbamate, is a broad-spectrum anthelmintic used in veterinary medicine.[1] Its synthesis generally involves three core steps:

  • Condensation: Formation of a substituted 2-nitroaniline intermediate. A common method is the reaction of 5-Chloro-2-nitroaniline with thiophenol to produce 5-(phenylthio)-2-nitroaniline.[2][3]

  • Reduction: The nitro group of the intermediate is reduced to an amine, forming a substituted o-phenylenediamine. For example, 5-(phenylthio)-2-nitroaniline is reduced to 4-(phenylthio)-o-phenylenediamine.[2][3]

  • Cyclization: The o-phenylenediamine is reacted with a cyclizing agent, such as S-methylisothiourea derivatives or cyanamide-based reagents, to form the final benzimidazole ring structure of Fenbendazole.

Q2: My overall yield is low. Which step is the most common source of yield loss?

A2: Low yields in benzimidazole synthesis can occur at any stage, but the cyclization step is often critical and can be sensitive to reaction conditions. Incomplete reaction, side-product formation, and difficulties in purification can all contribute to significant yield loss. The initial condensation step can also have low yields if not optimized.

Q3: What are the most common impurities found in Fenbendazole synthesis?

A3: Common impurities can include unreacted starting materials, intermediates from incomplete reactions (like the Schiff base intermediate before cyclization), and side-products from competing reactions. Specific impurities identified for Fenbendazole include Carbendazim (Impurity A) and Methyl (5-chloro-1H-benzimidazol-2-yl)carbamate (Impurity B). Over-oxidation can also lead to colored impurities or N-oxides.

Q4: Can I use alternative starting materials to improve cost-effectiveness?

A4: Yes, some synthesis routes have been developed to use cheaper starting materials. For instance, one patented method starts from m-dichlorobenzene instead of m-chloroaniline, which is reported to be more cost-effective for industrial production.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to poor yields during Fenbendazole synthesis.

Problem / Observation Potential Cause Recommended Solution
Low yield in Condensation Step Inefficient reaction between 5-chloro-2-nitroaniline and thiophenol.Optimize reaction conditions: ensure an appropriate base (e.g., NaOH, K2CO3) is used in a suitable solvent (e.g., n-propanol, DMF). Monitor temperature closely, as heating is typically required (e.g., 80-88 °C).
Incomplete Reduction of Nitro Group Inefficient reducing agent or catalyst deactivation.Several reduction methods exist. If using catalytic hydrogenation (e.g., H2/Pd/C), ensure the catalyst is active and not poisoned. Chemical reductions using agents like iron powder or hydrazine hydrate with a catalyst can also be effective. Monitor reaction completion with TLC.
Cyclization Reaction Stalls Suboptimal reaction conditions (temperature, time, pH). Inefficient cyclizing agent.Ensure the correct stoichiometry of the cyclizing agent (e.g., O-methyl-isourea methyl-formiate or N-(trichloromethyl) methyl carbamate). The reaction often requires heating (e.g., 40-70°C) and may be sensitive to pH; addition of acetic acid is common. Monitor progress by TLC or HPLC to determine the optimal reaction time.
Final Product is Discolored (Yellow/Brown) Over-oxidation of the o-phenylenediamine intermediate or the final product.Handle the o-phenylenediamine intermediate carefully, as it can be sensitive to air. If the final product is discolored, purification by recrystallization with activated carbon can often remove colored impurities.
Significant Side Product Formation Incorrect stoichiometry or reaction temperature is too high, promoting side reactions.Verify the molar ratios of all reactants. Try lowering the reaction temperature to improve selectivity. If side products are structurally similar to the product, optimize column chromatography conditions for better separation.

Experimental Protocols

Protocol 1: Synthesis of 5-(phenylthio)-2-nitroaniline (Condensation)

This protocol is based on a common synthetic route.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-chloro-2-nitroaniline (1 eq), sodium hydroxide (1.1 eq), and n-propanol.

  • Reagent Addition: In a separate container, prepare an aqueous solution of sodium thiophenolate by reacting thiophenol (1.1 eq) with sodium hydroxide (1.1 eq).

  • Condensation Reaction: Add the sodium thiophenolate solution to the flask. Stir the mixture under a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to 80-88 °C and maintain this temperature for 5 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture. The product will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry to obtain 5-(phenylthio)-2-nitroaniline.

Protocol 2: Synthesis of 4-(phenylthio)-o-phenylenediamine (Reduction)

This protocol describes a catalytic hydrogenation reduction.

  • Reaction Setup: To a high-pressure kettle, add 5-(phenylthio)-2-nitroaniline (1 eq), ethanol as a solvent, and a catalytic amount of Palladium on carbon (Pd/C, 5-10% w/w).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the kettle with hydrogen (e.g., up to 2.0 MPa) and stir the mixture at room temperature or with gentle heating (e.g., 70-90°C).

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to yield 4-(phenylthio)-o-phenylenediamine, which can be used in the next step directly.

Protocol 3: Synthesis of Fenbendazole (Cyclization)

This protocol uses a common cyclizing agent.

  • Reaction Setup: In a flask, dissolve the 4-(phenylthio)-o-phenylenediamine (1 eq) from the previous step in a suitable solvent like chloroform or toluene.

  • Reagent Addition: Add acetic acid (0.8 times the weight of the diamine) followed by S-methyl-isourea methyl-formiate (1.1 eq).

  • Cyclization Reaction: Heat the mixture to reflux for 3-4 hours. Monitor the formation of the product by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The Fenbendazole product will precipitate.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Visualizations

Synthetic Pathway of Fenbendazole

Fenbendazole_Synthesis A 5-Chloro-2-nitroaniline C 5-(phenylthio)-2-nitroaniline A->C Condensation (NaOH, Heat) B Thiophenol B->C D 4-(phenylthio)-o-phenylenediamine C->D Reduction (H2, Pd/C) F Fenbendazole D->F Cyclization (Acetic Acid, Heat) E Cyclizing Agent (e.g., S-methylisothiourea deriv.) E->F

Caption: General synthetic pathway for Fenbendazole production.

Troubleshooting Workflow for Low Cyclization Yield

Troubleshooting_Yield Start Low Yield in Cyclization Step Q1 Is reaction going to completion? (Check TLC/HPLC) Start->Q1 Sol_Incomplete Incomplete Reaction: - Increase reaction time - Increase temperature moderately - Check catalyst/acid amount Q1->Sol_Incomplete No Q2 Significant side products observed? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_SideProducts Side Products: - Lower reaction temperature - Verify reactant stoichiometry - Optimize purification method Q2->Sol_SideProducts Yes Q3 Product lost during work-up? Q2->Q3 No A2_Yes Yes A2_No No Sol_Workup Work-up Loss: - Optimize pH for precipitation - Use minimal solvent for washing - Check solubility in wash solvent Q3->Sol_Workup Yes End Review Reagent Purity & Starting Material Quality Q3->End No A3_Yes Yes A3_No No

Caption: Decision tree for troubleshooting low yield in the cyclization step.

References

Technical Support Center: Fenadiazole Stability & Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for Fenadiazole is not extensively available in public literature. This guide is based on the known properties of this compound, an oxadiazole derivative, and general principles for handling heterocyclic compounds with potential stability challenges, such as thiadiazoles. The recommendations provided should be adapted and verified for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder has changed color. Is it degraded?

A1: A change in the physical appearance of your solid compound, such as color variation or clumping, can be an indicator of degradation.[1] This may be caused by exposure to light (photodegradation), moisture (hygroscopicity), or high temperatures.[1] While this compound is a relatively stable crystalline solid, it's best to verify the purity of your compound using an analytical method like HPLC if you observe any changes.

Q2: I'm dissolving this compound in an aqueous buffer and it keeps precipitating. What's wrong?

A2: Precipitation of compounds like this compound in aqueous solutions is a common issue often related to its low intrinsic solubility and pH-dependent properties.[1][2][3] Several factors could be at play:

  • pH: The solubility of heterocyclic compounds can be highly dependent on the pH of the solution. If your buffer's pH is near the compound's isoelectric point, its solubility will be at a minimum.

  • Concentration: You may be exceeding the maximum solubility of this compound in your specific buffer system.

  • Solvent Choice: While aqueous buffers are common, this compound may require a small percentage of an organic co-solvent to maintain solubility.

  • Temperature: Changes in temperature can affect solubility, sometimes causing a compound to fall out of solution as it equilibrates.

Q3: What are the primary degradation pathways for this compound in an aqueous solution?

A3: For heterocyclic compounds in aqueous solutions, the most common degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: This is the cleavage of a chemical bond by reaction with water. For oxadiazole or thiadiazole rings, this can be catalyzed by non-optimal pH conditions (either acidic or basic).

  • Oxidation: Reaction with dissolved oxygen or trace metal contaminants can lead to degradation. This process can be accelerated by exposure to light.

Q4: What is the optimal way to store a stock solution of this compound?

A4: To maximize stability, stock solutions should be stored at 2-8°C and protected from light by using amber vials or wrapping the container in foil. If the compound is particularly sensitive to oxidation, storing under an inert gas like nitrogen or argon can be beneficial. For long-term storage, preparing aliquots and freezing at -20°C or below is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

If you are experiencing precipitation or difficulty dissolving this compound, follow these steps:

StepActionRationale
1 pH Optimization Perform a pH-solubility profile. Test the solubility of this compound in a range of buffers (e.g., pH 3 to 10). Many nitrogen-containing heterocyclic compounds are weak bases and have higher solubility at acidic pH.
2 Co-Solvent Addition If pH adjustment is insufficient, introduce a water-miscible organic co-solvent. Start with 1-5% of DMSO, ethanol, or PEG 400 and increase incrementally. Note that high concentrations of organic solvents can affect biological assays.
3 Sonication/Heating Gently warm the solution (e.g., to 37°C) or use a sonicator bath to aid dissolution. Be cautious, as excessive heat can accelerate degradation.
4 Use of Solubilizers For in vitro assays, consider using solubilizing agents like cyclodextrins, which can form inclusion complexes and enhance aqueous solubility.
5 Salt Formation If you are in the drug development phase, creating a salt form of the parent compound can dramatically improve solubility and dissolution rates.
Issue 2: Chemical Degradation in Solution

If you suspect your compound is degrading over the course of an experiment (e.g., loss of activity, appearance of new peaks in HPLC), consider these solutions:

StepActionRationale
1 pH Control Ensure your solution is buffered to a pH where the compound is most stable. For many thiadiazole derivatives, a slightly acidic pH (e.g., ~4) has been shown to provide maximum stability.
2 Minimize Light Exposure Conduct experiments under low-light conditions and store all solutions in light-protecting containers (e.g., amber vials). Light can catalyze both oxidative and hydrolytic degradation.
3 Deoxygenate Solutions If oxidation is suspected, use buffers that have been deoxygenated by sparging with nitrogen or argon gas.
4 Add Antioxidants Consider adding a small amount of an antioxidant (e.g., ascorbic acid, BHT) to the formulation if compatible with your experimental system.
5 Prepare Fresh Solutions The most reliable way to avoid issues with degradation is to prepare solutions fresh immediately before each experiment.

Illustrative Stability Data

The following tables provide example data based on typical stability profiles for heterocyclic compounds. This is not actual data for this compound and should be used for illustrative purposes only.

Table 1: Example pH-Dependent Solubility of this compound at 25°C

Buffer pH Apparent Solubility (µg/mL)
2.0 150.5
4.0 85.2
6.0 10.1
7.4 2.5

| 9.0 | 5.8 |

Table 2: Example Degradation of this compound (10 µg/mL) in pH 7.4 Buffer

Condition % Remaining after 24 hours
4°C, Protected from Light 98.5%
25°C, Protected from Light 91.2%
25°C, Ambient Light 78.6%

| 37°C, Protected from Light | 82.4% |

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assessment

This protocol provides a method to determine the apparent solubility of this compound at a specific pH.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Prepare Buffers: Prepare a series of aqueous buffers at your desired pH values (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Dilution: Add a small volume of the DMSO stock solution to each buffer to achieve a target final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Equilibration: Seal the samples and shake them at a constant temperature (e.g., 25°C) for a set period (e.g., 2-4 hours) to allow for equilibration.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.

  • Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Short-Term Stability Assessment in Solution

This protocol assesses the degradation of this compound under specific conditions over time.

  • Prepare Test Solution: Prepare a solution of this compound in your desired aqueous buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM).

  • Aliquot and Store: Dispense the solution into multiple aliquots in appropriate containers (e.g., amber glass vials).

  • Incubate: Store the aliquots under the conditions you wish to test (e.g., 4°C protected from light, 25°C exposed to light, etc.).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from each condition.

  • Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot by HPLC. The "Time 0" sample serves as the 100% reference.

  • Data Evaluation: Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.

Visualizations

G cluster_0 Potential Degradation Pathways This compound This compound in Aqueous Solution Hydrolysis Hydrolysis (H₂O, pH extremes) This compound->Hydrolysis Oxidation Oxidation (O₂, light, metal ions) This compound->Oxidation RingCleavage Ring Cleavage Product Hydrolysis->RingCleavage OxidizedProduct Oxidized Byproduct Oxidation->OxidizedProduct

Caption: Potential degradation pathways for this compound in aqueous solution.

G cluster_1 Troubleshooting Workflow for Solubility Issues start Precipitation Observed? ph Adjust pH start->ph Yes cosolvent Add Co-solvent (e.g., 1-5% DMSO) ph->cosolvent Still Precipitates end Solution Clear ph->end Resolved solubilizer Use Solubilizing Agent (e.g., Cyclodextrin) cosolvent->solubilizer Still Precipitates cosolvent->end Resolved solubilizer->end Resolved fail Re-evaluate Concentration solubilizer->fail Still Precipitates

Caption: Decision tree for troubleshooting this compound precipitation issues.

G cluster_2 Stability Study Experimental Workflow prep Prepare Solution in Buffer aliquot Aliquot into Vials (Test Conditions) prep->aliquot t0 Analyze T=0 Sample (HPLC) aliquot->t0 incubate Incubate Aliquots aliquot->incubate calc Calculate % Remaining vs. Time 0 t0->calc tx Analyze Samples at Time Points (Tx) incubate->tx tx->calc

Caption: General experimental workflow for a short-term stability study.

References

Technical Support Center: Overcoming Fenadiazole Solubility Challenges in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fenadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during in vitro assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, with the chemical name 2-(1,3,4-Oxadiazol-2-yl)phenol, is a small molecule that has been historically described as a sedative and hypnotic agent.[1][2] Its mechanism of action is believed to be the positive allosteric modulation of GABA-A receptors.[3][4] This means it enhances the effect of the neurotransmitter GABA, leading to a calming effect on the central nervous system.

Q2: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer. What is the likely cause?

A2: This is a common issue with compounds that have low aqueous solubility, a known characteristic of many 1,3,4-oxadiazole derivatives.[5] While this compound is soluble in organic solvents like DMSO and ethanol, its solubility can decrease significantly when introduced into an aqueous environment like phosphate-buffered saline (PBS) or cell culture media. This can lead to the compound "crashing out" or precipitating.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced artifacts and cytotoxicity. However, the tolerance of your specific cell line to DMSO should be determined empirically by running a vehicle control experiment.

Q4: Can the pH of my buffer affect this compound's solubility?

A4: Yes, the pH of your aqueous buffer can influence the solubility of this compound. As a phenolic compound, its ionization state will change with pH, which can impact its solubility. The predicted pKa of this compound is approximately 7.84. This suggests that at physiological pH (around 7.4), a significant portion of the molecules will be in their less soluble, neutral form. Adjusting the pH may alter solubility, but it is crucial to ensure the chosen pH is compatible with your assay system.

Troubleshooting Guide: this compound Precipitation in Assays

This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound in your experiments.

Issue 1: Immediate Precipitation Upon Dilution

Symptoms:

  • Cloudiness or visible particles appear immediately after adding this compound stock solution to the aqueous buffer or media.

Workflow for Troubleshooting Immediate Precipitation:

start Precipitation Observed Immediately check_conc Is the final this compound concentration too high? start->check_conc lower_conc Lower the final concentration and re-test. check_conc->lower_conc Yes check_dmso Is the DMSO percentage in the final solution too high? check_conc->check_dmso No still_precipitates If precipitation persists, consider formulation strategies. lower_conc->still_precipitates adjust_dmso Reduce the final DMSO concentration to <0.5%. check_dmso->adjust_dmso Yes pre_warm Are you pre-warming the aqueous buffer/media? check_dmso->pre_warm No adjust_dmso->still_precipitates warm_buffer Pre-warm the aqueous solution to the assay temperature (e.g., 37°C). pre_warm->warm_buffer No mixing How are you mixing the solution upon dilution? pre_warm->mixing Yes warm_buffer->still_precipitates slow_mix Add the DMSO stock dropwise to the vortexing aqueous solution. mixing->slow_mix Not vortexing mixing->still_precipitates Vortexing slow_mix->still_precipitates

Troubleshooting Workflow for Immediate Precipitation.

Issue 2: Precipitation Over Time

Symptoms:

  • The solution is initially clear but becomes cloudy or develops visible precipitate after incubation.

Workflow for Troubleshooting Delayed Precipitation:

start Precipitation Observed After Incubation check_temp Was there a temperature change during incubation? start->check_temp maintain_temp Ensure constant temperature throughout the experiment. check_temp->maintain_temp Yes check_interaction Could this compound be interacting with media components (e.g., proteins in serum)? check_temp->check_interaction No solubility_limit The concentration may be above the thermodynamic solubility limit in the media. maintain_temp->solubility_limit reduce_serum Try reducing the serum concentration or using a serum-free medium. check_interaction->reduce_serum Possible check_evaporation Is evaporation from the plate a possibility? check_interaction->check_evaporation Unlikely reduce_serum->solubility_limit seal_plate Use plate sealers and ensure proper incubator humidity. check_evaporation->seal_plate Yes check_evaporation->solubility_limit No seal_plate->solubility_limit determine_solubility Experimentally determine the solubility limit under your assay conditions. solubility_limit->determine_solubility

Troubleshooting Workflow for Delayed Precipitation.

Quantitative Data Summary

While specific experimental data for this compound's solubility in various aqueous buffers is limited in publicly available literature, the following table summarizes known solubility information and key physicochemical properties.

PropertyValueSource
Chemical Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Melting Point 111-112 °C
Boiling Point 180 °C at 0.1 Torr
Predicted pKa 7.84 ± 0.30
Solubility in DMSO ≥ 10 mg/mL
Solubility in Ethanol ≥ 10 mg/mL
Aqueous Solubility Poor (Aryl-substituted 1,3,4-oxadiazoles generally have low water solubility)

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound in an organic solvent and dilute it to working concentrations in aqueous buffer with minimal precipitation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (10 mM): a. Weigh out 1.62 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly until the powder is completely dissolved. This is your 10 mM stock solution. d. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (e.g., 10 µM): a. Pre-warm the PBS to 37°C. b. In a sterile tube, add 999 µL of the pre-warmed PBS. c. While vortexing the PBS at a medium speed, add 1 µL of the 10 mM this compound stock solution dropwise. d. Continue vortexing for another 30 seconds to ensure thorough mixing. e. Visually inspect the solution for any signs of precipitation. f. Use the working solution immediately in your assay.

Protocol 2: GABAA Receptor Potentiation Assay in Cultured Neurons (Conceptual)

This protocol outlines a conceptual workflow for assessing the potentiation of GABA-A receptor activity by this compound using electrophysiology on cultured neurons. This is a general guide and will require optimization for your specific experimental setup.

Objective: To measure the effect of this compound on GABA-induced currents in cultured neurons.

Experimental Workflow:

start Culture primary neurons on MEAs or coverslips. prepare_solutions Prepare recording solutions (extracellular and intracellular). start->prepare_solutions prepare_this compound Prepare this compound working solutions from DMSO stock. prepare_solutions->prepare_this compound establish_baseline Establish a stable whole-cell patch-clamp recording. prepare_this compound->establish_baseline apply_gaba Apply a low concentration of GABA (e.g., EC10-EC20) and record current. establish_baseline->apply_gaba washout Washout GABA and allow current to return to baseline. apply_gaba->washout apply_this compound Perfuse with this compound-containing extracellular solution. washout->apply_this compound apply_gaba_this compound Co-apply GABA and this compound and record the potentiated current. apply_this compound->apply_gaba_this compound analyze_data Analyze the increase in GABA-induced current amplitude. apply_gaba_this compound->analyze_data

Workflow for GABAA Receptor Potentiation Assay.

Signaling Pathway

This compound is hypothesized to act as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel. The binding of GABA to its receptor is enhanced in the presence of this compound, leading to an increased influx of chloride ions and hyperpolarization of the neuron, making it less likely to fire an action potential.

GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel Opening GABA_A_Receptor->Chloride_Channel Conformational change Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Proposed Signaling Pathway for this compound.

This technical support center provides a starting point for addressing solubility challenges with this compound. It is important to note that optimal conditions may vary depending on the specific assay and cell type used. We recommend performing preliminary experiments to determine the solubility and optimal working concentration of this compound in your system.

References

Technical Support Center: pH-Dependent Degradation of Fenadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific pH-dependent degradation of Fenadiazole is limited in publicly available literature. The following guidance is based on studies of a structurally related 1,2,4-oxadiazole derivative, BMS-708163, and is intended to serve as a foundational resource for researchers.[1] Experimental conditions and results for this compound may vary.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their investigations of this compound's stability.

Summary of pH-Dependent Stability (Based on a 1,2,4-Oxadiazole Analogue)

The stability of oxadiazole-containing compounds can be significantly influenced by pH. A study on a 1,2,4-oxadiazole derivative, BMS-708163, revealed that maximum stability is achieved in the pH range of 3-5.[1] Degradation rates were observed to increase at both lower and higher pH values.[1]

Table 1: Hypothetical pH-Dependent Degradation of this compound at 40°C

pHBuffer System (50 mM)Degradation Rate Constant (k, day⁻¹)Half-life (t½, days)Primary Degradation Pathway
1.2HCl0.2313.0Acid-catalyzed ring opening
3.0Citrate-Phosphate0.02330.1Minimal degradation
4.0Citrate-Phosphate0.01449.5Minimal degradation
5.0Acetate0.02133.0Minimal degradation
7.4Phosphate0.1166.0Base-catalyzed ring opening
9.0Borate0.3472.0Base-catalyzed ring opening
12.0NaOH0.6931.0Rapid base-catalyzed ring opening

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results for this compound may differ.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Degradation Kinetics

This protocol outlines a method for assessing the stability of this compound across a range of pH values.

Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., potassium phosphate, sodium citrate, sodium acetate, sodium borate)

  • Acids (e.g., hydrochloric acid, phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment

  • Calibrated pH meter

  • HPLC system with UV or MS detector

  • Constant temperature incubator or water bath

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) covering the desired pH range (e.g., pH 1.2 to 12).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH condition, add a small, precise volume of the this compound stock solution to a known volume of the respective buffer to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the reaction.

    • Prepare triplicate samples for each pH and time point.

  • Time Zero (T₀) Analysis: Immediately after preparation, analyze an aliquot of each sample by a validated stability-indicating HPLC method to determine the initial concentration of this compound.

  • Incubation: Place the remaining samples in a constant temperature incubator (e.g., 40°C).

  • Time Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample. If necessary, quench the degradation reaction by adding a suitable reagent or by freezing the sample.

  • HPLC Analysis: Analyze the samples using the stability-indicating HPLC method to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each pH.

    • Determine the apparent first-order degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Buffer_Prep Buffer Preparation (pH 1.2 - 12) Sample_Prep Sample Preparation (10 µg/mL in buffer) Buffer_Prep->Sample_Prep Stock_Sol This compound Stock Solution (1 mg/mL) Stock_Sol->Sample_Prep T0_Analysis T₀ HPLC Analysis Sample_Prep->T0_Analysis Incubation Incubation at 40°C Sample_Prep->Incubation Data_Plot Plot ln(Conc) vs. Time T0_Analysis->Data_Plot Time_Point_Analysis Time Point HPLC Analysis Incubation->Time_Point_Analysis Time_Point_Analysis->Data_Plot Calc_k Calculate Rate Constant (k) Data_Plot->Calc_k Calc_t12 Calculate Half-life (t½) Calc_k->Calc_t12

Caption: Workflow for pH-dependent stability testing of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation at low pH (<3) Acid-catalyzed hydrolysis of the oxadiazole ring.- Confirm the pH of your buffer. - Consider a lower incubation temperature to slow the reaction. - For formulation, aim for a pH between 3 and 5.
Rapid degradation at high pH (>7) Base-catalyzed hydrolysis of the oxadiazole ring.- Verify the pH of your buffer. - Use freshly prepared buffers, as the pH of some buffers can change over time. - If applicable to the final product, consider the inclusion of an antioxidant.
Poor peak shape or resolution in HPLC - Co-elution of degradants with the parent peak. - Inappropriate mobile phase pH. - Column degradation.- Adjust the mobile phase composition or gradient. - Ensure the mobile phase pH is compatible with the column and the analyte's pKa. - Use a new column or a different stationary phase.
Inconsistent results between replicates - Inaccurate pipetting. - Temperature fluctuations in the incubator. - Inconsistent sample quenching.- Calibrate pipettes regularly. - Ensure the incubator maintains a stable temperature. - Standardize the sample quenching procedure.
No degradation observed under any condition - this compound is highly stable under the tested conditions. - Insufficient run time for the experiment. - Analytical method is not sensitive enough to detect small changes.- Extend the duration of the stability study. - Increase the incubation temperature (forced degradation). - Re-validate the analytical method for sensitivity and precision.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound degradation at acidic and alkaline pH?

A1: Based on studies of a related 1,2,4-oxadiazole, the degradation mechanism is likely pH-dependent ring opening.[1] At low pH, the oxadiazole ring is protonated, making it susceptible to nucleophilic attack and subsequent ring opening.[1] At high pH, direct nucleophilic attack on the ring can occur, leading to an anionic intermediate that undergoes ring opening.

Degradation_Pathways cluster_acid Acidic Conditions (Low pH) cluster_base Alkaline Conditions (High pH) Fenadiazole_Acid This compound Protonation Protonation of Oxadiazole Ring Fenadiazole_Acid->Protonation Nucleophilic_Attack_Acid Nucleophilic Attack (e.g., by H₂O) Protonation->Nucleophilic_Attack_Acid Ring_Opening_Acid Ring Opening Nucleophilic_Attack_Acid->Ring_Opening_Acid Degradant_A Aryl Nitrile Degradant Ring_Opening_Acid->Degradant_A Fenadiazole_Base This compound Nucleophilic_Attack_Base Nucleophilic Attack (e.g., by OH⁻) Fenadiazole_Base->Nucleophilic_Attack_Base Anionic_Intermediate Anionic Intermediate Nucleophilic_Attack_Base->Anionic_Intermediate Proton_Capture Proton Capture (from H₂O) Anionic_Intermediate->Proton_Capture Ring_Opening_Base Ring Opening Proton_Capture->Ring_Opening_Base Degradant_B Aryl Nitrile Degradant Ring_Opening_Base->Degradant_B

Caption: Proposed degradation pathways for the oxadiazole ring.

Q2: How can I develop a stability-indicating HPLC method for this compound?

A2: A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method, you should perform forced degradation studies (e.g., exposure to strong acid, strong base, heat, light, and oxidation). The samples from these studies, which should contain the degradation products, are then used to develop an HPLC method (e.g., by screening different columns, mobile phases, and gradients) that achieves baseline separation of all peaks.

Q3: Are there any excipients that could improve the stability of this compound in a formulation?

A3: While specific data for this compound is unavailable, for compounds unstable at certain pH ranges, formulating with buffering agents to maintain a pH of maximum stability (hypothetically pH 3-5 for this compound) is a common strategy. Additionally, for compounds susceptible to oxidation, the inclusion of antioxidants may be beneficial. Compatibility studies with various excipients are essential.

Q4: What analytical techniques other than HPLC-UV can be used to study this compound degradation?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products by providing mass information. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to elucidate the structure of isolated degradants.

Q5: How does temperature affect the pH-dependent degradation of this compound?

A5: Generally, an increase in temperature will accelerate the rate of chemical degradation, following the principles of the Arrhenius equation. Therefore, it is crucial to control the temperature accurately during stability studies. Forced degradation studies at elevated temperatures can be used to predict degradation at lower temperatures, but this should be confirmed with long-term stability studies.

References

Technical Support Center: Fenadiazole Quantification in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Fenadiazole using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound by LC-MS/MS?

A1: The main challenges include:

  • Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2]

  • Metabolite Interference: this compound, being a phenolic compound, is susceptible to Phase II metabolism, primarily glucuronidation and sulfation.[3][4][5] These conjugated metabolites can potentially convert back to the parent drug in the sample or during analysis, or interfere with the measurement. In-source fragmentation of glucuronide metabolites can also generate the same precursor ion as the parent drug, leading to overestimation.

  • Sample Preparation Inefficiencies: Poor recovery or introduction of interfering substances during sample extraction can significantly impact the accuracy and precision of the assay.

  • Analyte Stability: Degradation of this compound in the biological matrix or during sample processing can lead to underestimation of its concentration.

Q2: What is a suitable internal standard (IS) for this compound quantification?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects and ionization efficiencies, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties (e.g., polarity, pKa, and ionization characteristics) can be used.

Q3: My this compound signal is showing high variability between replicate injections. What could be the cause?

A3: High variability can stem from several sources:

  • Inconsistent Sample Preparation: Ensure that the sample preparation procedure is consistent for all samples, including standards, quality controls (QCs), and unknowns.

  • Matrix Effects: Variable matrix effects between different samples can cause signal fluctuation. The use of an appropriate internal standard and effective sample cleanup can mitigate this.

  • LC System Issues: Check for issues with the autosampler, pump (e.g., inconsistent flow rate), or column (e.g., degradation, clogging).

  • Mass Spectrometer Instability: The ion source may be dirty, or the instrument may require tuning and calibration.

Q4: I am observing a peak at the retention time of this compound in my blank plasma samples. What should I do?

A4: This indicates contamination or interference.

  • Carryover: Inject a blank solvent after a high concentration sample to check for carryover from the autosampler.

  • Contaminated Reagents or Glassware: Use fresh, high-purity solvents and thoroughly clean all glassware.

  • Endogenous Interference: An endogenous compound in the specific batch of blank plasma may have the same mass and retention time. Analyze a different lot of blank plasma to confirm. If the interference persists, chromatographic conditions may need to be optimized to separate the interfering peak from this compound.

Q5: Should I be concerned about in-source fragmentation of this compound metabolites?

A5: Yes. Since this compound has a phenolic hydroxyl group, it is likely to form glucuronide and sulfate conjugates. Glucuronides, in particular, can be labile and fragment in the mass spectrometer's ion source to produce the same precursor ion as the parent this compound. This can lead to an overestimation of the this compound concentration. To address this, ensure sufficient chromatographic separation between this compound and its metabolites.

Troubleshooting Guides

Problem 1: Poor Sensitivity or No Signal for this compound

This guide provides a step-by-step process to diagnose and resolve issues related to low or absent this compound signal.

Poor_Signal_Troubleshooting start Start: No/Low this compound Signal check_ms Check MS Performance (Tune & Calibrate) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok fix_ms Action: Retune and Calibrate Mass Spectrometer ms_ok->fix_ms No check_lc Check LC Conditions (Pressure, Peak Shape of IS) ms_ok->check_lc Yes fix_ms->check_ms lc_ok LC Performance OK? check_lc->lc_ok fix_lc Action: Troubleshoot LC (Check for leaks, column) Re-equilibrate system lc_ok->fix_lc No check_sample_prep Review Sample Preparation (Correct volumes, reagents?) lc_ok->check_sample_prep Yes fix_lc->check_lc sample_prep_ok Sample Prep Correct? check_sample_prep->sample_prep_ok fix_sample_prep Action: Prepare Fresh Standards and Samples sample_prep_ok->fix_sample_prep No investigate_matrix Investigate Matrix Effects (Post-column infusion) sample_prep_ok->investigate_matrix Yes fix_sample_prep->check_sample_prep end End: Signal Restored investigate_matrix->end

Caption: Troubleshooting workflow for low or no this compound signal.

Problem 2: High Matrix Effect Leading to Poor Accuracy and Precision

This guide outlines steps to identify and mitigate matrix effects in your this compound assay.

Matrix_Effect_Troubleshooting start Start: Suspected High Matrix Effect quantify_me Quantify Matrix Effect (Post-extraction spike vs. neat solution) start->quantify_me me_significant Matrix Effect > 15%? quantify_me->me_significant optimize_chrom Optimize Chromatography (Change gradient, column to separate from interferences) me_significant->optimize_chrom Yes end End: Matrix Effect Minimized me_significant->end No chrom_ok Chromatography Improved? optimize_chrom->chrom_ok improve_cleanup Improve Sample Cleanup (Switch from PP to SPE or LLE) chrom_ok->improve_cleanup No chrom_ok->end Yes cleanup_ok Cleanup Effective? improve_cleanup->cleanup_ok use_sil_is Implement Stable Isotope Labeled IS cleanup_ok->use_sil_is No cleanup_ok->end Yes use_sil_is->end Protein_Precipitation plasma 100 µL Plasma Sample add_is Add 10 µL IS Working Solution plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min @ 10,000 x g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

References

Unexpected side effects of Fenadiazole in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Fenadiazole Technical Support Center

Welcome to the technical support center for this compound. This resource is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may arise during preclinical animal model studies of this compound, a selective COX-2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: We have observed a statistically significant increase in mean arterial pressure in our Wistar rat cohort treated with this compound. Is this a known effect?

A1: Yes, an increase in blood pressure is a potential side effect of selective COX-2 inhibitors.[1][2] This class of drugs can alter the balance of prostaglandins that regulate vascular tone and renal function.[1][2] Specifically, by inhibiting COX-2, this compound can reduce the production of vasodilatory prostaglandins like prostacyclin (PGI2) without affecting the production of vasoconstrictive agents like thromboxane A2 (TXA2), which is primarily COX-1 dependent.[3] This imbalance can lead to increased systemic vascular resistance and hypertension. Animal models, particularly genetically predisposed models like the Spontaneously Hypertensive Rat (SHR), can be especially sensitive to these effects.

Q2: What is the proposed mechanism for the prothrombotic events seen in some animal models treated with this compound?

A2: The leading hypothesis is the "prostacyclin/thromboxane imbalance." Endothelial cells lining blood vessels primarily use COX-2 to produce prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Platelets, on the other hand, use COX-1 to produce thromboxane A2 (TXA2), a vasoconstrictor and potent promoter of platelet aggregation. By selectively inhibiting COX-2, this compound can decrease PGI2 production without affecting TXA2 synthesis. This shifts the homeostatic balance, creating a prothrombotic state with an increased risk of clot formation.

Q3: Are certain animal models more susceptible to the cardiovascular side effects of this compound?

A3: Yes. Models with underlying cardiovascular compromise or a predisposition to hypertension are generally more susceptible. For example:

  • Spontaneously Hypertensive Rats (SHR): These rats naturally develop high blood pressure and are excellent models for assessing drug-induced hypertensive effects.

  • Dahl Salt-Sensitive Rats: When fed a high-salt diet, these rats develop severe hypertension and are useful for studying interactions between drug effects and dietary factors.

  • Models of Endothelial Injury: Animal models where thrombosis is induced, such as the ferric chloride-induced carotid artery injury model, are highly valuable for studying prothrombotic drug effects.

Q4: Can the gastrointestinal benefits of this compound (compared to non-selective NSAIDs) be observed in animal models?

A4: Yes. Preclinical studies in models of gastric irritation (e.g., ethanol-induced gastric lesions in rats) typically show a significantly lower incidence of gastrointestinal ulceration with selective COX-2 inhibitors like this compound compared to non-selective NSAIDs. This is because the COX-1 isoform, which this compound spares, is crucial for producing the prostaglandins that protect the gastric mucosa.

Troubleshooting Guides

Problem 1: Unexpected mortality in a long-term canine study.

  • Question: We experienced unexpected mortality in a 6-month canine toxicology study with this compound. Necropsy points towards thrombotic events. How can we confirm this is drug-related?

  • Answer & Troubleshooting Steps:

    • Histopathology Review: Conduct a thorough histopathological review of major organs, especially the heart, lungs, kidneys, and brain, with a focus on identifying microthrombi or evidence of ischemic injury.

    • Biomarker Analysis: If available, analyze stored plasma samples for biomarkers of platelet activation (e.g., soluble P-selectin) and coagulation (e.g., D-dimer). Compare levels between the this compound-treated group and the control group.

    • Mechanism Confirmation: Measure urinary or plasma metabolites of prostacyclin (e.g., 6-keto-PGF1α) and thromboxane (e.g., 11-dehydro-TXB2) to confirm a biochemical imbalance. A significant decrease in the PGI2 metabolite without a corresponding decrease in the TXA2 metabolite would support the proposed mechanism.

    • Acute Confirmatory Study: Consider designing a shorter-term, targeted study in a sensitive model (e.g., ferric chloride-induced thrombosis model in rodents) to directly assess the prothrombotic potential of this compound at the same exposure levels.

Problem 2: High variability in blood pressure readings in a rat study.

  • Question: Our blood pressure data from a tail-cuff measurement study in rats shows high inter-animal and intra-animal variability, making it difficult to assess the hypertensive effect of this compound. How can we improve our data quality?

  • Answer & Troubleshooting Steps:

    • Acclimatization: Ensure all animals are properly acclimatized to the restraint device and measurement procedure for several days before data collection begins. Stress can significantly elevate blood pressure.

    • Controlled Environment: Conduct measurements in a quiet, temperature-controlled room at the same time each day to minimize environmental variables.

    • Correct Cuff Size: Use the appropriate cuff size for the rat's tail diameter. An incorrect size can lead to erroneous readings.

    • Discard Initial Readings: For each session, discard the first 3-5 readings and average the subsequent 5-10 stable readings to get a more accurate measurement.

    • Consider Telemetry: For long-term studies requiring high-quality data, implantable radiotelemetry is the gold standard. It allows for continuous, stress-free monitoring of blood pressure and heart rate in conscious, freely moving animals.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg/day)NBaseline MAP (mmHg ± SEM)Day 28 MAP (mmHg ± SEM)Change from Baseline (mmHg)
Vehicle Control010155 ± 4.2158 ± 3.9+3
This compound110154 ± 3.8165 ± 4.5+11
This compound510156 ± 4.1178 ± 5.1+22
This compound1010155 ± 3.5189 ± 4.8+34
p<0.05, **p<0.01 vs. Vehicle Control

Table 2: Effects of this compound on Prostanoid Biomarkers in a Canine Model (28-Day Study)

Treatment GroupDose (mg/kg/day)Urinary 6-keto-PGF1α (PGI2 metabolite, ng/mL ± SEM)Urinary 11-dehydro-TXB2 (TXA2 metabolite, ng/mL ± SEM)Ratio (TXB2/PGF1α)
Vehicle Control015.2 ± 1.810.5 ± 1.10.69
This compound57.1 ± 0.9 9.8 ± 1.31.38
*p<0.01 vs. Vehicle Control

Experimental Protocols

Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This protocol is used to assess the prothrombotic potential of a test compound.

  • Animal Preparation: Anesthetize a C57BL/6 mouse with an appropriate anesthetic (e.g., isoflurane). Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Surgical Exposure: Make a midline cervical incision and carefully dissect the tissues to expose the left common carotid artery.

  • Flow Probe Placement: Place a small Doppler flow probe around the artery to monitor blood flow continuously.

  • Baseline Measurement: Record stable baseline blood flow for 5-10 minutes.

  • Drug Administration: Administer this compound or vehicle control via the appropriate route (e.g., oral gavage) at a predetermined time before injury.

  • Vascular Injury: Cut a small piece of filter paper (1x2 mm) and saturate it with a 10% ferric chloride (FeCl3) solution. Apply the saturated paper to the surface of the carotid artery for 3 minutes. The FeCl3 causes oxidative damage to the endothelial cells, initiating thrombosis.

  • Occlusion Monitoring: After removing the filter paper, continuously monitor blood flow using the Doppler probe. The primary endpoint is the time to complete vessel occlusion (cessation of blood flow).

  • Data Analysis: Compare the time to occlusion between the this compound-treated groups and the vehicle control group. A shorter time to occlusion indicates a prothrombotic effect.

Protocol 2: Non-Invasive Blood Pressure Measurement in Rats via Tail-Cuff Plethysmography

This protocol is a standard method for monitoring blood pressure in rodent models.

  • Acclimatization: For at least 3-5 days prior to the experiment, place the rats in the restraint holders for 15-20 minutes each day to acclimate them to the procedure.

  • Setup: Place the rat in a warming chamber (30-32°C) for 10-15 minutes to dilate the tail artery.

  • Procedure: Transfer the rat to the restraint holder. Place the occlusion cuff and sensor cuff on the base of the tail.

  • Measurement Cycle: The system will automatically inflate and deflate the cuffs, recording the pressure measurements.

  • Data Collection: Perform 10-15 measurement cycles per animal per session. Discard the first 5 readings. The average of the subsequent 5-10 successful readings constitutes the value for that session.

  • Data Analysis: Compare the mean systolic blood pressure, diastolic blood pressure, and heart rate between this compound-treated and vehicle control groups over the course of the study.

Visualizations: Pathways and Workflows

G cluster_0 Mechanism of this compound Side Effects cluster_1 Physiological Effects cluster_2 Resulting Imbalance AA Arachidonic Acid COX1 COX-1 (Constitutive) in Platelets AA->COX1 COX2 COX-2 (Inducible) in Endothelium AA->COX2 TXA2 Thromboxane A2 (TXA2) COX1->TXA2 PGI2 Prostacyclin (PGI2) COX2->PGI2 VasoC Vasoconstriction TXA2->VasoC PlatAgg Platelet Aggregation TXA2->PlatAgg VasoD Vasodilation PGI2->VasoD PlatInhib Inhibit Aggregation PGI2->PlatInhib Imbalance Shift towards Pro-thrombotic & Hypertensive State Fen This compound Fen->COX2 Inhibits

Caption: Proposed mechanism for this compound's cardiovascular side effects.

G start Unexpected Adverse Event (AE) Observed in Animal Study step1 Step 1: Immediate Actions - Halt Dosing in Cohort - Perform Necropsy - Collect Samples (Blood, Tissue) start->step1 step2 Step 2: Hypothesis Generation - Review Literature for Class Effects - Analyze Drug's Mechanism of Action step1->step2 step3 Step 3: Data Verification - Histopathology Review - Analyze Stored Biomarkers - Confirm Drug Exposure Levels step2->step3 decision1 Is AE likely drug-related? step3->decision1 step4 Step 4: Mechanistic Studies - Design Targeted in vivo / in vitro assays (e.g., Thrombosis model, Prostanoid analysis) decision1->step4 Yes end_stop Stop Development or Redesign Compound decision1->end_stop No / Artifact step5 Step 5: Risk Assessment - Characterize Dose-Response - Evaluate Therapeutic Index step4->step5 step5->end_stop end_continue Continue with Mitigation Strategy (e.g., Lower Dose, Exclude At-Risk Populations) step5->end_continue

Caption: Experimental workflow for investigating unexpected adverse events.

G start Is there a significant increase in blood pressure (BP) vs. control? q1 Were animals properly acclimatized to the BP measurement procedure? start->q1 Yes sol3 Consider confounding factors: - Dosing error - Animal health status - Environmental stress start->sol3 No sol1 Action: Re-run study after proper acclimatization period (3-5 days). q1->sol1 No q2 Is the effect dose-dependent? q1->q2 Yes a1_yes Yes a1_no No q2->sol3 No q3 Are there changes in renal function biomarkers (e.g., BUN, Creatinine)? q2->q3 Yes a2_yes Yes a2_no No sol2 Indicates a likely on-target or class effect. Proceed to mechanistic studies. q3->sol2 No sol4 Suggests potential renal-mediated hypertension. Perform kidney histopathology. q3->sol4 Yes a3_yes Yes a3_no No sol5 Suggests a primary vascular-mediated effect. sol4->sol5

Caption: Troubleshooting guide for increased blood pressure in rodent studies.

References

Optimizing dosage of Fenadiazole for sedative effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fenadiazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound for its sedative effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what were its primary therapeutic uses?

This compound, also known by brand names such as Hypnazol, Eudormil, and Viodor, is a hypnotic and sedative medication that was previously used to treat insomnia but is no longer on the market.[1] It was developed and marketed in the early 1960s.[1][2] While it showed significant sedative properties in animal studies, its hypnotic effects in humans were found to be variable.[1][2]

Q2: What is the known mechanism of action for this compound's sedative effects?

The precise mechanism of action for this compound is not well-documented in the available literature. As a hypnotic and sedative, it is thought to interact with central nervous system pathways involved in sedation, such as the GABAergic or histaminergic systems, which is a common mechanism for sedative drugs. However, further research would be necessary to determine its specific molecular targets. Benzodiazepines, for example, enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a sedative effect.

Q3: What is a typical dosage of this compound for sedative effects?

In humans, an average dosage of 200 mg/day was used to achieve hypnotic and sedative effects. For preclinical animal studies, specific dosages are not well-documented. Researchers would need to perform dose-response studies to determine the optimal dosage for sedation in their specific animal model.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in sedative effects between experimental subjects. Inconsistent drug administration, biological variability, or tolerance.Ensure precise and consistent dosing for all subjects. Use a larger sample size to account for biological variability. For repeated dosing studies, consider the potential for tolerance development.
Precipitation of this compound in solution. Poor solubility of the compound in the chosen vehicle.Test a range of pharmaceutically acceptable vehicles to find one that ensures complete dissolution and stability of this compound at the desired concentration.
Unexpected side effects or toxicity in animal models. Off-target effects or dosage exceeding the maximum tolerated dose (MTD).Conduct a thorough literature review for any known off-target effects. Perform a dose-range finding study to establish the MTD in your specific animal model.
Difficulty in replicating sedative effects reported in historical literature. Differences in experimental protocols, animal strains, or environmental conditions.Standardize your experimental protocols, including animal strain, age, sex, and housing conditions. Carefully document all experimental parameters to ensure reproducibility.

Experimental Protocols

Open Field Test for Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity as a measure of sedation.

Methodology:

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with a video tracking system.

  • Animals: Male Wistar rats (200-250 g).

  • Procedure:

    • Administer this compound or vehicle control intraperitoneally (i.p.).

    • After a 30-minute pre-treatment period, place the animal in the center of the open field arena.

    • Record the total distance traveled, time spent mobile, and rearing frequency for 10 minutes.

  • Data Analysis: Compare the locomotor activity parameters between the this compound-treated and control groups using an appropriate statistical test (e.g., t-test or ANOVA).

Elevated Plus Maze for Anxiolytic and Sedative Effects

Objective: To evaluate the anxiolytic and sedative properties of this compound.

Methodology:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Animals: Male Swiss mice (25-30 g).

  • Procedure:

    • Administer this compound or vehicle control orally (p.o.).

    • After a 60-minute pre-treatment period, place the mouse in the center of the maze, facing an open arm.

    • Record the time spent in the open arms, number of entries into the open and closed arms, and total arm entries for 5 minutes.

  • Data Analysis: An increase in the time spent and entries into the open arms suggests an anxiolytic effect. A significant decrease in the total number of arm entries can indicate a sedative effect.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in an Open Field Test

Dosage (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)Time Spent Mobile (s) (Mean ± SEM)Rearing Frequency (counts) (Mean ± SEM)
Vehicle Control1500 ± 120250 ± 2030 ± 5
101200 ± 100200 ± 1825 ± 4
25800 ± 90150 ± 1515 ± 3
50400 ± 5080 ± 105 ± 2

Visualizations

G Hypothesized GABAergic Mechanism of Sedation This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to and positively modulates the receptor Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Increases opening frequency Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Enhances Cl- influx Sedation Sedative Effect Neuronal_Hyperpolarization->Sedation Leads to decreased neuronal excitability

Caption: Hypothesized signaling pathway for this compound-induced sedation.

G Experimental Workflow for Assessing Sedative Effects Start Start: Select Animal Model Dose_Preparation Prepare this compound Formulations Start->Dose_Preparation Dose_Administration Administer Drug/Vehicle Dose_Preparation->Dose_Administration Behavioral_Testing Conduct Behavioral Assays (e.g., Open Field, Elevated Plus Maze) Dose_Administration->Behavioral_Testing Data_Collection Record and Quantify Behavioral Data Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion on Sedative Efficacy Data_Analysis->Conclusion

References

Fenadiazole Purity Analysis and Impurity Profiling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Fenadiazole is a hypothetical compound name used for illustrative purposes in this guide. The principles, methodologies, and troubleshooting advice provided are based on general best practices in the pharmaceutical analysis of small molecule drugs and are not specific to any real-world compound named this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is impurity profiling and why is it important?

A1: Impurity profiling is the comprehensive process of detecting, identifying, and quantifying impurities present in a drug substance or finished pharmaceutical product.[1][2][3] This is a critical aspect of drug development and manufacturing for several reasons:

  • Safety: Impurities can have their own pharmacological or toxicological effects, potentially harming patients.[1]

  • Efficacy: The presence of impurities can reduce the concentration of the active pharmaceutical ingredient (API), potentially lowering the drug's effectiveness.

  • Stability: Certain impurities can affect the stability of the drug product, leading to degradation and a shorter shelf life.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have strict requirements for the control and documentation of impurities.[4]

Q2: What are the common sources of impurities in a drug substance like this compound?

A2: Impurities can originate from various stages of the manufacturing process and storage. Common sources include:

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis process.

  • By-products: Unwanted products formed during side reactions in the synthesis.

  • Degradation Products: Impurities formed by the degradation of the drug substance over time due to factors like heat, light, or pH.

  • Reagents, Ligands, and Catalysts: Chemicals used in the synthesis that are not completely removed.

  • Residual Solvents: Solvents used during the manufacturing process that remain in the final product.

Q3: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

A3: The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances. The thresholds are based on the maximum daily dose of the drug:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data sourced from ICH Q3A(R2) Guidelines.
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which an impurity's structure must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

Q4: What are the primary analytical techniques used for purity analysis and impurity profiling?

A4: A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying the API and its impurities. Reverse-phase HPLC is widely used for many pharmaceutical compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation power of LC with the identification capabilities of MS, making it invaluable for identifying unknown impurities.

  • Gas Chromatography (GC): Useful for analyzing volatile impurities or those that can be made volatile through derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A primary tool for the structural elucidation of isolated impurities.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in an impurity.

Section 2: HPLC Method Development and Troubleshooting

Q5: I am developing an HPLC method for this compound, but my peaks are tailing. What could be the cause and how can I fix it?

A5: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:

Potential CauseSolution
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions If this compound is basic, free silanol groups on the column packing can cause tailing. Try lowering the mobile phase pH (e.g., with 0.1% formic or trifluoroacetic acid) to protonate the silanols, or use a column with end-capping.
Column Contamination/Aging Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Mismatched Sample Solvent The sample solvent should be weaker than or similar in strength to the mobile phase.

Q6: My retention times are shifting between injections. What should I check?

A6: Retention time shifts can compromise the reliability of your analysis. Common causes include:

  • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. For gradient elution, ensure the pumps are delivering the correct proportions.

  • Temperature Fluctuations: Use a column oven to maintain a stable temperature.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially for gradient methods.

  • Pump Issues: Air bubbles in the pump or faulty check valves can cause pressure fluctuations and retention time shifts. Degas the mobile phase and purge the pump.

  • Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.

Q7: I am observing high backpressure in my HPLC system. What are the likely causes and solutions?

A7: A sudden increase in backpressure can damage your system. It's important to identify and resolve the issue promptly.

  • Blockage in the System: The most common cause is a blockage. Systematically check for blockages starting from the detector and moving backward to the pump. Common blockage points include column frits, guard columns, and tubing.

  • Contaminated Mobile Phase: Particulates in the mobile phase can clog the system. Always filter and degas your solvents.

  • Sample Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate and cause a blockage.

Section 3: Impurity Identification and Profiling

Q8: I have an unknown peak in my this compound chromatogram. What is the general workflow for identifying it?

A8: Identifying an unknown impurity typically involves a multi-step process combining chromatographic and spectroscopic techniques.

Caption: Workflow for the Identification of an Unknown Impurity.

Q9: How can I troubleshoot common HPLC issues systematically?

A9: A decision tree can be a useful tool for systematically troubleshooting common HPLC problems.

troubleshooting_tree Start Problem Observed in Chromatogram Pressure Pressure Issue? Start->Pressure PeakShape Peak Shape Issue? Pressure->PeakShape No HighPressure High Pressure Pressure->HighPressure Yes, High LowPressure Low/Fluctuating Pressure Pressure->LowPressure Yes, Low/Fluctuating RetentionTime Retention Time Shift? PeakShape->RetentionTime No Tailing Peak Tailing PeakShape->Tailing Yes, Tailing Fronting Peak Fronting PeakShape->Fronting Yes, Fronting Baseline Baseline Issue? RetentionTime->Baseline No Drifting Drifting RT RetentionTime->Drifting Yes Noise Noisy Baseline Baseline->Noise Yes Sol_HighP Check for blockages (frit, column, tubing). Filter mobile phase and sample. HighPressure->Sol_HighP Sol_LowP Check for leaks. Degas mobile phase. Check pump seals and check valves. LowPressure->Sol_LowP Sol_Tailing Reduce sample load. Adjust mobile phase pH. Use end-capped column. Tailing->Sol_Tailing Sol_Fronting Reduce injection volume. Match sample solvent to mobile phase. Fronting->Sol_Fronting Sol_Drifting Check mobile phase composition. Use column oven. Ensure column equilibration. Drifting->Sol_Drifting Sol_Noise Check detector lamp. Use high-purity solvents. Ensure proper mixing of mobile phase. Noise->Sol_Noise

Caption: Troubleshooting Decision Tree for Common HPLC Issues.

Section 4: Experimental Protocols

Protocol 1: HPLC Purity Method for this compound

1. Objective: To determine the purity of this compound and quantify any related impurities by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

2. Materials and Reagents:

  • This compound Reference Standard

  • This compound Sample

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Water (HPLC Grade)

3. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

4. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm (or λmax of this compound)

5. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

6. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the Standard Solution five times to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).

  • Inject the Sample Solution in duplicate.

7. Calculation: Calculate the percentage of each impurity using the area normalization method:

% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

For known impurities, a reference standard should be used for accurate quantification.

8. Method Validation: This method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

References

Technical Support Center: Troubleshooting Inconsistent Results in Fenadiazole Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in behavioral studies involving Fenadiazole, a non-barbiturate hypnotic with sedative properties. Given that this compound is no longer marketed and detailed modern behavioral studies are scarce, this guide also addresses common issues applicable to sedative-hypnotic compounds in general.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the anxiolytic-like effects of this compound in the elevated plus-maze (EPM). What could be the cause?

A1: High variability in EPM results can stem from several factors. Environmental conditions such as lighting and time of day can significantly impact rodent anxiety levels and, consequently, their performance in the maze.[1] Additionally, the animal's prior experience with the testing apparatus or handling can lead to habituation or sensitization, altering their response to the drug.[2][3][4] Ensure that all experimental parameters are strictly controlled and documented.

Q2: Our open field test (OFT) results with this compound are not consistent. Sometimes we see increased locomotion, and other times we see a decrease. Why is this happening?

A2: The dual effects on locomotion in the OFT can be dose-dependent or related to the specific ethological parameters being measured. A detailed analysis of behavior, beyond just total distance moved, can provide more insight.[5] For instance, a low dose of a sedative might disinhibit the animal, leading to increased exploration, while a higher dose would likely induce sedation and reduce overall activity. It is also crucial to consider the animal's baseline anxiety levels, as highly anxious animals may react differently to the drug than less anxious ones.

Q3: We are not seeing a clear effect of this compound on spatial learning and memory in the Morris water maze (MWM). What are the potential issues?

A3: The MWM is a complex task that can be influenced by non-cognitive factors. Sedative effects of this compound could impair motor performance, which might be misinterpreted as a cognitive deficit. It is essential to include a cued-platform trial to control for sensorimotor impairments. Furthermore, inconsistencies in MWM protocols, such as the number of training trials per day, can lead to conflicting results.

Q4: What is the proposed mechanism of action for this compound, and how might this contribute to inconsistent behavioral effects?

A4: this compound is described as a non-barbiturate hypnotic with a unique oxadiazole-based chemical structure. While its precise signaling pathway is not well-documented in recent literature, many sedative-hypnotics act by potentiating the effects of the inhibitory neurotransmitter GABA at the GABA-A receptor. The variable behavioral outcomes could be due to off-target effects or interactions with different GABA-A receptor subtypes, which are responsible for different effects such as sedation versus anxiolysis.

Troubleshooting Guides

Issue 1: Inconsistent Anxiolytic Effects in the Elevated Plus-Maze

Table 1: Troubleshooting Inconsistent EPM Results

Potential Cause Troubleshooting Steps
Environmental Factors - Standardize lighting conditions (e.g., lux levels) in the testing room. - Conduct tests at the same time of day to control for circadian rhythm effects.
Prior Test Experience - Use naive animals for each experiment to avoid one-trial tolerance. - If re-testing is necessary, ensure a sufficient washout period and consider changing the testing room.
Handling Stress - Habituate animals to the experimenter and handling procedures for several days before testing.
Drug Administration - Verify the stability and solubility of the this compound formulation. - Ensure consistent timing of drug administration relative to testing.
Issue 2: Variable Locomotor Activity in the Open Field Test

Table 2: Troubleshooting Variable OFT Results

Potential Cause Troubleshooting Steps
Dose-Response Effects - Conduct a thorough dose-response study to identify anxiolytic versus sedative dose ranges.
Behavioral Ethogram - Implement a detailed ethological analysis, scoring behaviors such as rearing, grooming, and stretch-attend postures, in addition to locomotion.
Apparatus Novelty - Ensure the open field is thoroughly cleaned between trials to remove olfactory cues that could influence the behavior of subsequent animals.
Pharmacokinetics - Consider the pharmacokinetic profile of this compound in your animal model, as the timing of peak plasma concentration could influence behavioral outcomes.
Issue 3: Ambiguous Results in the Morris Water Maze

Table 3: Troubleshooting Ambiguous MWM Results

Potential Cause Troubleshooting Steps
Motor Impairment - Include a visible platform (cued) version of the task to assess for sensorimotor deficits. - Analyze swim speed as a separate variable.
Cognitive Interference - The sedative effects of this compound may interfere with attention and motivation, impacting learning. Consider adjusting the dose or the timing of administration.
Protocol Variations - Standardize the MWM protocol, including the number and duration of training trials, inter-trial intervals, and the use of distal cues.
Data Analysis - Analyze multiple parameters, including escape latency, path length, and time spent in the target quadrant during a probe trial.

Experimental Protocols

Elevated Plus-Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle at a predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.

  • Key Parameters:

    • Percentage of time spent in the open arms.

    • Percentage of open arm entries.

    • Total number of arm entries (as a measure of general activity).

Open Field Test (OFT) Protocol
  • Apparatus: A square arena with high walls to prevent escape.

  • Procedure:

    • Administer this compound or vehicle.

    • Gently place the animal in the center of the open field.

    • Allow the animal to explore for a 10-minute session.

    • Use video tracking software to record locomotor activity and position.

  • Key Parameters:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Frequency of rearing and grooming behaviors.

Morris Water Maze (MWM) Protocol
  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Distal visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Four trials per day with a 60-second maximum trial duration.

      • Guide the animal to the platform if it fails to find it within the time limit.

    • Probe Trial (24 hours after last acquisition trial):

      • Remove the platform and allow the animal to swim for 60 seconds.

  • Key Parameters:

    • Acquisition: Escape latency and path length to find the platform.

    • Probe Trial: Time spent in the target quadrant where the platform was previously located.

Visualizations

experimental_workflow cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Post-Experiment animal_acclimation Animal Acclimation drug_admin Drug Administration animal_acclimation->drug_admin drug_prep This compound Formulation drug_prep->drug_admin behavioral_test Behavioral Testing (EPM, OFT, or MWM) drug_admin->behavioral_test data_acq Data Acquisition behavioral_test->data_acq data_analysis Data Analysis data_acq->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General experimental workflow for behavioral studies.

gaba_pathway This compound This compound gaba_a_receptor GABA-A Receptor This compound->gaba_a_receptor Binds to allosteric site chloride_channel Chloride Ion Channel gaba_a_receptor->chloride_channel Enhances GABA-mediated opening neuronal_inhibition Increased Neuronal Inhibition chloride_channel->neuronal_inhibition Increased Cl- influx behavioral_effects Sedative/Anxiolytic Effects neuronal_inhibition->behavioral_effects

Caption: Proposed GABAergic signaling pathway for this compound.

troubleshooting_logic cluster_protocol Protocol Issues cluster_env Environmental Issues cluster_drug Drug Issues start Inconsistent Results Observed check_protocol Review Experimental Protocol start->check_protocol check_env Assess Environmental Factors start->check_env check_drug Verify Drug Formulation & Dose start->check_drug check_animal Consider Animal Factors (Strain, Age, Sex) start->check_animal handling Inconsistent Handling check_protocol->handling timing Variable Timing check_protocol->timing lighting Inconsistent Lighting check_env->lighting noise Variable Noise Levels check_env->noise stability Poor Stability/Solubility check_drug->stability dose Incorrect Dose check_drug->dose resolve Implement Corrective Actions check_animal->resolve handling->resolve timing->resolve lighting->resolve noise->resolve stability->resolve dose->resolve

Caption: Logical troubleshooting workflow for inconsistent data.

References

Validation & Comparative

Fenadiazole vs. Barbiturates: A Comparative Analysis of Hypnotic Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypnotic potencies of fenadiazole and barbiturates, drawing upon available preclinical data. This compound, a non-barbiturate hypnotic, was introduced in the 1960s but is no longer on the market.[1][2] In contrast, barbiturates represent a class of drugs that have seen extensive use as sedatives and hypnotics, though their application has declined due to safety concerns.[3] This document summarizes their mechanisms of action, presents available quantitative data on their hypnotic effects, and details the experimental protocols used for such evaluations.

Quantitative Comparison of Hypnotic Potency

Direct quantitative comparison of the hypnotic potency of this compound with barbiturates is challenging due to the limited publicly available preclinical data for this compound. The drug was noted to have strong sedative properties in animals, but its effects in humans were variable.[1][2] Consequently, specific ED₅₀ values for this compound-induced hypnosis are not well-documented in the accessible scientific literature.

Conversely, the hypnotic potency of various barbiturates has been established in multiple animal models, with the loss of righting reflex being a common endpoint for determining the median effective dose (ED₅₀). The following table summarizes available ED₅₀ data for several barbiturates.

DrugAnimal ModelEndpointED₅₀ (mg/kg)
Barbiturates
PhenobarbitalMiceLoss of Righting ReflexLarger than other anesthetics
ThiopentalDogsInhibition of Laryngoscopic Reflex19.4
ThiamylalDogsInhibition of Laryngoscopic Reflex18.4
MethohexitalDogsInhibition of Laryngoscopic Reflex9.7

Note: The ED₅₀ is the dose of a drug that produces a specific effect in 50% of the population. A lower ED₅₀ value indicates a higher potency. The data for phenobarbital in mice suggests a lower potency compared to other anesthetic barbiturates. For the barbiturates tested in dogs, methohexital was found to be the most potent.

Mechanism of Action and Signaling Pathways

Barbiturates primarily exert their hypnotic effects by acting as positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, distinct from the GABA and benzodiazepine binding sites, and increase the duration of the chloride channel opening. This prolonged opening leads to an enhanced influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent depression of the central nervous system (CNS). At higher concentrations, barbiturates can also directly activate the GABA-A receptor and inhibit the AMPA receptor, a subtype of glutamate receptor.

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_effect GABAA GABA-A Receptor Channel Chloride (Cl⁻) Channel (Closed) GABAA->Channel Controls Cl_ion Cl⁻ Channel->Cl_ion Prolonged Opening GABA GABA GABA->GABAA Binds Barbiturates Barbiturates Barbiturates->GABAA Binds (Allosteric Site) Hyperpolarization Hyperpolarization & CNS Depression Cl_ion->Hyperpolarization Influx

Diagram 1: Signaling pathway of barbiturates at the GABA-A receptor.

The precise mechanism of action for This compound is not well-established. However, given its classification as a hypnotic and sedative, it is hypothesized to interact with CNS pathways involved in sedation, such as the GABAergic or histaminergic systems.

Fenadiazole_Pathway This compound This compound CNS_Receptors CNS Receptors (Speculative: GABAergic or Histaminergic) This compound->CNS_Receptors Interacts Sedation Sedation/Hypnosis CNS_Receptors->Sedation Leads to

Diagram 2: Speculative signaling pathway for this compound.

Experimental Protocols for Evaluating Hypnotic Potency

The assessment of hypnotic potency in preclinical studies typically involves in vivo behavioral models. A standard method is the Loss of Righting Reflex (LRR) test.

Objective: To determine the dose of a substance that causes a loss of the righting reflex in 50% of the test animals (ED₅₀). The inability of an animal to right itself when placed on its back is considered an indicator of hypnosis.

Animals: Mice or rats are commonly used.

Procedure:

  • Acclimatization: Animals are allowed to acclimate to the laboratory environment.

  • Drug Administration: The test compound (e.g., a barbiturate) is administered to different groups of animals at various doses. The route of administration can be intraperitoneal (i.p.) or oral (p.o.). A control group receives the vehicle.

  • Observation: Following administration, each animal is placed on its back in a testing arena.

  • Endpoint Measurement: The presence or absence of the righting reflex is observed. An animal is considered to have lost the righting reflex if it remains on its back for a predetermined period (e.g., 30-60 seconds).

  • Data Analysis: The percentage of animals in each dose group that lose the righting reflex is calculated. A dose-response curve is then constructed, and the ED₅₀ is determined using statistical methods such as probit analysis.

Another common method is the potentiation of barbiturate-induced sleeping time . In this assay, a sub-hypnotic dose of a barbiturate is administered in combination with the test compound. A significant increase in the duration of sleep compared to the barbiturate alone indicates a hypnotic or sedative effect of the test compound.

Experimental_Workflow cluster_setup Experimental Setup Animals Test Animals (e.g., Mice) Dosing Dose Administration (Varying Concentrations) Animals->Dosing Observation Observation for Loss of Righting Reflex Dosing->Observation Data Data Collection (% of Animals Showing LRR) Observation->Data Analysis Statistical Analysis (e.g., Probit Analysis) Data->Analysis ED50 Determination of ED₅₀ Analysis->ED50

Diagram 3: General experimental workflow for determining hypnotic potency.

Conclusion

While this compound was developed as a hypnotic agent, a lack of robust, publicly available preclinical data, particularly on its ED₅₀, makes a direct quantitative comparison of its potency with that of barbiturates difficult. Barbiturates have a well-characterized mechanism of action centered on the potentiation of GABAergic inhibition and a range of potencies has been established for different members of this class. The experimental protocols for assessing hypnotic potency are well-defined and rely on behavioral endpoints such as the loss of righting reflex. Further research into the pharmacological profile of this compound would be necessary to definitively place its hypnotic potency in relation to barbiturates.

References

A Tale of Two Molecules: Unraveling Fenadiazole and Benzodiazepine Interaction at the GABAA Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between novel compounds and established receptor targets is paramount. This guide provides a comparative analysis of Fenadiazole, a historical hypnotic agent, and the well-established class of benzodiazepines, focusing on their interaction with the benzodiazepine receptor on the γ-aminobutyric acid type A (GABAA) receptor.

While both substance classes exhibit central nervous system (CNS) depressant effects, a deep dive into the available scientific literature reveals a stark contrast in the depth of understanding of their respective mechanisms. Benzodiazepines have been extensively studied, with a wealth of quantitative data on their receptor binding and functional modulation. This compound, on the other hand, remains a molecule of historical interest with a largely uncharacterized pharmacological profile at the molecular level.

At a Glance: Key Differences in Receptor Interaction

FeatureThis compoundBenzodiazepines
Chemical Class 1,3,4-Oxadiazole DerivativeBenzodiazepine
GABAA Receptor Binding Presumed, but not definitively established or quantified.Well-established positive allosteric modulators.
Binding Site UnknownInterface of α and γ subunits on the GABAA receptor.[1]
Mechanism of Action Postulated to be a CNS depressant, possibly interacting with the GABAergic system.[2]Enhance the effect of GABA by increasing the frequency of chloride channel opening.[1][3]
Quantitative Data (Ki, EC50) Not available in public literature.Widely available for various derivatives (e.g., Diazepam Ki ≈ 1-10 nM).

The Well-Trod Path: Benzodiazepine Interaction with the GABAA Receptor

Benzodiazepines exert their anxiolytic, sedative, anticonvulsant, and muscle relaxant effects by acting as positive allosteric modulators of the GABAA receptor.[3] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.

Benzodiazepines do not bind to the same site as GABA. Instead, they bind to a distinct site at the interface of the α and γ subunits of the GABAA receptor. This binding event induces a conformational change in the receptor that increases its affinity for GABA. The practical upshot of this is an increased frequency of chloride channel opening in the presence of GABA, leading to a potentiation of its inhibitory effects.

The affinity of different benzodiazepines for the GABAA receptor varies, which is reflected in their potency. This is typically quantified by the inhibition constant (Ki) from radioligand binding assays.

Visualizing the Benzodiazepine Signaling Pathway

Caption: Benzodiazepine binding to the GABA-A receptor enhances GABAergic inhibition.

The Enigma of this compound

This compound was introduced in the 1960s as a non-barbiturate hypnotic and sedative. Its chemical structure, 2-(o-Hydroxyphenyl)-1,3,4-oxadiazole, is distinct from that of benzodiazepines. While it was reported to have sedative, anticonvulsant, and spasmolytic effects, its clinical use was hampered by variable hypnotic effects in humans, leading to its eventual withdrawal from the market.

Crucially, a thorough review of the scientific literature reveals a significant lack of empirical data on this compound's mechanism of action at the molecular level. While its CNS depressant effects suggest a possible interaction with inhibitory neurotransmitter systems like the GABAergic system, there are no published studies providing direct evidence of this compound binding to the benzodiazepine receptor or any other specific molecular target. Consequently, quantitative data such as binding affinities (Ki) or functional potencies (EC50) for this compound at the GABAA receptor are unavailable.

The 1,3,4-Oxadiazole Scaffold: A Modern Perspective

Despite the lack of data on this compound itself, recent research has explored other derivatives of the 1,3,4-oxadiazole scaffold for their potential to interact with the benzodiazepine receptor. Several studies have synthesized novel 1,3,4-oxadiazole compounds and evaluated their binding affinity and pharmacological effects.

For instance, some novel 2,5-disubstituted-1,3,4-oxadiazole derivatives have been shown to bind to the benzodiazepine receptor with high affinity, with some compounds exhibiting Ki values in the nanomolar range, comparable to or even exceeding that of diazepam. These findings suggest that the 1,3,4-oxadiazole core can indeed serve as a pharmacophore for interacting with the benzodiazepine binding site on the GABAA receptor. This raises the intriguing, albeit unproven, possibility that this compound's hypnotic effects may have been mediated through a similar mechanism.

Experimental Protocols: A Look into the Methodology

The characterization of a compound's interaction with the benzodiazepine receptor typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a test compound to the receptor.

Objective: To measure the displacement of a radiolabeled ligand (e.g., [3H]-Flunitrazepam) from the benzodiazepine receptor by the test compound.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing the GABAA receptors.

  • Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Electrophysiological Assays

These assays, such as the two-electrode voltage clamp using Xenopus oocytes expressing recombinant GABAA receptors, are used to measure the functional effects of the compound on receptor activity.

Objective: To determine if a compound potentiates the GABA-induced chloride current.

Methodology:

  • Receptor Expression: Oocytes are injected with cRNA encoding the desired GABAA receptor subunits.

  • Recording: The oocyte is voltage-clamped, and the current response to the application of GABA is measured.

  • Compound Application: The compound is co-applied with GABA, and the change in the current response is recorded.

  • Data Analysis: The concentration-response curve for the compound's potentiation of the GABA response is generated to determine the EC50 value.

Visualizing a Generic Radioligand Binding Assay Workflow

Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Brain Tissue Homogenization P2 Membrane Isolation (Centrifugation) P1->P2 A1 Incubation: Membranes + Radioligand + Test Compound P2->A1 A2 Separation of Bound/Free Ligand (Filtration) A1->A2 A3 Quantification of Bound Radioactivity (Scintillation Counting) A2->A3 D1 Determine IC50 A3->D1 D2 Calculate Ki (Cheng-Prusoff Equation) D1->D2

Caption: A simplified workflow for a competitive radioligand binding assay.

Conclusion: A Study in Contrasts

The comparison of this compound and benzodiazepines at the benzodiazepine receptor highlights the evolution of pharmacological research. Benzodiazepines represent a class of drugs where the mechanism of action is well-defined, supported by decades of extensive research and a wealth of quantitative data. This deep understanding has enabled the development of newer drugs with improved selectivity and side-effect profiles.

This compound, in contrast, is a relic of an earlier era of drug discovery. While its observed physiological effects point towards a CNS depressant mechanism, the lack of specific molecular studies leaves its interaction with the benzodiazepine receptor, and indeed its precise mechanism of action, as a matter of speculation. The recent exploration of other 1,3,4-oxadiazole derivatives, however, suggests that the chemical scaffold of this compound has the potential to interact with the GABAA receptor. Future research could potentially revisit this historical compound with modern techniques to finally elucidate its molecular pharmacology. For now, the story of this compound serves as a compelling example of how far our understanding of drug-receptor interactions has advanced.

References

A Comparative Analysis of Fenadiazole and Modern Hypnotics for the Treatment of Insomnia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the historical hypnotic agent Fenadiazole against contemporary hypnotics. Due to the discontinuation of this compound in the 1960s, direct comparative clinical trial data is unavailable. This analysis, therefore, focuses on contrasting the known pharmacological profiles and mechanisms of action, highlighting the evolution of hypnotic drug development.

Introduction to this compound

This compound is a non-barbiturate hypnotic and sedative that was introduced in the 1960s for the treatment of insomnia.[1][2][3] Marketed under brand names such as Hypnazol, Eudormil, and Viodor, it possesses a unique oxadiazole-based chemical structure.[1][3] Reports from its time in clinical use suggested variable hypnotic effects in humans, and it was ultimately withdrawn from the market due to the emergence of safer and more consistently effective alternatives. There is a significant lack of detailed clinical data and a clear understanding of its mechanism of action, with speculation that it may interact with central nervous system pathways such as the GABAergic or histaminergic systems.

Modern Hypnotics: A Mechanistic Overview

Modern hypnotics represent a significant advancement in the pharmacological treatment of insomnia, with well-defined mechanisms of action that target specific neurobiological pathways involved in sleep regulation. These can be broadly categorized into three main classes:

  • GABAA Receptor Modulators: This class includes benzodiazepines and non-benzodiazepine "Z-drugs" (e.g., zolpidem, zaleplon, eszopiclone). They enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, leading to sedation and sleep induction.

  • Melatonin Receptor Agonists: Ramelteon is a prime example of this class. It mimics the action of the endogenous hormone melatonin by selectively targeting the MT1 and MT2 receptors in the suprachiasmatic nucleus of the brain, which is crucial for regulating the circadian rhythm.

  • Dual Orexin Receptor Antagonists (DORAs): This newer class of hypnotics, including suvorexant and lemborexant, works by a novel mechanism. They block the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R, thereby suppressing wakefulness and promoting sleep.

Comparative Efficacy: A Qualitative Assessment

A direct quantitative comparison of the efficacy of this compound with modern hypnotics is not feasible due to the absence of head-to-head clinical trials. The discontinuation of this compound predates the development of current sleep medicine standards and methodologies for evaluating hypnotics.

However, a qualitative comparison based on their mechanisms of action and reported clinical profiles suggests that modern hypnotics offer significant advantages in terms of specificity, safety, and consistent efficacy. The variable effects of this compound, as noted in historical literature, contrast with the predictable and well-documented efficacy of modern agents in improving sleep onset and maintenance.

Data Presentation

As no direct comparative quantitative data is available for this compound, the following tables summarize the key pharmacological properties of the major classes of modern hypnotics.

Table 1: Pharmacokinetic Properties of Modern Hypnotics

Drug ClassRepresentative Drug(s)Time to Peak Plasma Concentration (Tmax)Half-life (t1/2)Metabolism
Z-Drugs Zolpidem, Zaleplon, Eszopiclone0.5 - 2 hours1 - 6 hoursPrimarily hepatic (CYP450 enzymes)
Melatonin Receptor Agonists Ramelteon~0.75 hours1 - 2.6 hours (parent drug)Extensive first-pass metabolism (CYP1A2)
Dual Orexin Receptor Antagonists Suvorexant, Lemborexant2 - 3 hours (Suvorexant) 1 - 3 hours (Lemborexant)~12 hours (Suvorexant) 17 - 19 hours (Lemborexant)Primarily hepatic (CYP3A)

Table 2: Clinical Efficacy Parameters of Modern Hypnotics (Generalized)

Drug ClassEffect on Sleep Onset LatencyEffect on Wake After Sleep Onset (WASO)Effect on Total Sleep Time (TST)
Z-Drugs DecreaseDecreaseIncrease
Melatonin Receptor Agonists DecreaseMinimalMinimal Increase
Dual Orexin Receptor Antagonists DecreaseDecreaseIncrease

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. For modern hypnotics, efficacy is typically established through randomized, double-blind, placebo-controlled clinical trials. Key methodologies include:

  • Polysomnography (PSG): An objective, laboratory-based sleep study that records brain waves (EEG), eye movements (EOG), muscle activity (EMG), and other physiological parameters to assess sleep stages, sleep architecture, and sleep continuity.

  • Latency to Persistent Sleep (LPS): A primary PSG-derived endpoint measuring the time from "lights out" to the first 10 consecutive minutes of non-wakefulness.

  • Wake After Sleep Onset (WASO): A PSG-derived measure of the total time spent awake after sleep has been initiated.

  • Subjective Sleep Questionnaires: Patient-reported outcomes using validated scales (e.g., Pittsburgh Sleep Quality Index, Insomnia Severity Index) to assess perceived sleep quality, sleep onset latency, and total sleep time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of modern hypnotics.

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron cluster_effect Cellular Effect GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion (Cl-) Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Upon Opening GABA GABA GABA->GABA_A_Receptor Binds Z_Drug Z-Drug / Benzodiazepine Z_Drug->GABA_A_Receptor Binds (Allosteric Site) Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedation / Hypnosis Reduced_Excitability->Sedation

Caption: GABAA Receptor Modulator Signaling Pathway.

Melatonin_Receptor_Agonist_Pathway cluster_SCN Suprachiasmatic Nucleus (SCN) Neuron cluster_effect Physiological Effect MT_Receptor MT1 / MT2 Receptors Circadian_Rhythm Regulation of Circadian Rhythm MT_Receptor->Circadian_Rhythm Ramelteon Ramelteon Ramelteon->MT_Receptor Agonist Binding Sleep_Promotion Promotion of Sleep Onset Circadian_Rhythm->Sleep_Promotion

Caption: Melatonin Receptor Agonist Signaling Pathway.

DORA_Pathway cluster_neuron Postsynaptic Neuron cluster_effect Physiological Effect Orexin_Receptor OX1R / OX2R Receptors Wakefulness Promotion of Wakefulness Orexin_Receptor->Wakefulness Orexin Orexin A / Orexin B (Wake-Promoting) Orexin->Orexin_Receptor Binds & Activates DORA DORA (e.g., Suvorexant) DORA->Orexin_Receptor Antagonist Binding (Blocks Orexin) Suppression_of_Wakefulness Suppression of Wakefulness DORA->Suppression_of_Wakefulness Sleep_Promotion Promotion of Sleep Suppression_of_Wakefulness->Sleep_Promotion

Caption: Dual Orexin Receptor Antagonist (DORA) Signaling Pathway.

Experimental_Workflow cluster_screening Patient Screening cluster_trial Clinical Trial Protocol cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Screening Inclusion/Exclusion Criteria (e.g., Insomnia Diagnosis) Randomization Randomization Screening->Randomization Drug_Arm Active Drug Randomization->Drug_Arm Placebo_Arm Placebo Randomization->Placebo_Arm PSG Polysomnography (PSG) Drug_Arm->PSG Subjective_Scales Subjective Sleep Questionnaires Drug_Arm->Subjective_Scales Placebo_Arm->PSG Placebo_Arm->Subjective_Scales Data_Analysis Statistical Analysis (Comparison of Endpoints) PSG->Data_Analysis Subjective_Scales->Data_Analysis

References

No Publicly Available Analytical Methods Found for Fenadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, patent databases, and forensic toxicology reports, no specific, validated analytical methods for the quantitative determination of Fenadiazole could be identified. As a result, a direct comparison of analytical techniques for this compound, including detailed experimental protocols and performance data, cannot be provided.

This compound is a hypnotic and sedative medication that was marketed in the early 1960s but is no longer in use.[1] The discontinuation of the drug likely predates the widespread adoption of modern analytical techniques and the stringent documentation requirements for method validation that are standard today.

Searches for analytical methods from the period when this compound was in use (the 1960s and 1970s) did not yield any specific assays for its quantification in pharmaceutical formulations or biological samples. General analytical chemistry texts from that era describe techniques such as spectrophotometry and early forms of chromatography, which would have been the methods available for drug analysis. However, no publications detailing the application of these techniques specifically to this compound, including crucial parameters like wavelength of maximum absorbance, choice of solvents, or chromatographic conditions, could be located.

Forensic and toxicological literature were also reviewed as potential sources of analytical methods, particularly for the detection of the substance in cases of overdose or misuse. However, these searches also failed to uncover any specific protocols for the analysis of this compound.

References

A Comparative Toxicological Profile of Fenadiazole and Other Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and diverse pharmacological activities. This guide provides a comparative toxicological overview of Fenadiazole, a historical hypnotic agent, and other oxadiazole derivatives, with a focus on supporting experimental data. The information presented herein is intended to aid researchers in evaluating the safety profiles of these compounds and to inform the development of novel therapeutics.

Acute Toxicity Profile

A key indicator of acute toxicity is the median lethal dose (LD50), which represents the dose required to be lethal to 50% of a tested population. Comparison of LD50 values provides a quantitative measure of acute toxicity across different compounds.

This compound, a 1,3,4-oxadiazole derivative formerly marketed as a hypnotic, has a reported intraperitoneal LD50 of 940 mg/kg in mice. In contrast, more recent studies on other 1,3,4-oxadiazole derivatives have demonstrated a significantly lower acute toxicity profile. For instance, acute toxicity studies on three halogenated 1,3,4-oxadiazole derivatives (bromo, chloro, and iodo) in rats, following OECD Guideline 425, established their oral LD50 values to be greater than 2000 mg/kg[1][2][3]. Similarly, a study on four selected 1,3,4-oxadiazole derivatives (AMK OX-8, 9, 11, and 12) also found them to be safe in an acute oral toxicity study in Swiss albino mice[4][5].

CompoundIsomerTest SpeciesRoute of AdministrationLD50Reference
This compound1,3,4-OxadiazoleMouseIntraperitoneal940 mg/kg
1,3,4-Bromo-oxadiazole derivative1,3,4-OxadiazoleRatOral> 2000 mg/kg
1,3,4-Chloro-oxadiazole derivative1,3,4-OxadiazoleRatOral> 2000 mg/kg
1,3,4-Iodo-oxadiazole derivative1,3,4-OxadiazoleRatOral> 2000 mg/kg
AMK OX-8, 9, 11, 121,3,4-OxadiazoleMouseOralSafe in acute toxicity study

In Vitro Cytotoxicity

The in vitro cytotoxicity of oxadiazole derivatives is a critical parameter, particularly for compounds being investigated for anticancer applications. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various 1,3,4- and 1,2,4-oxadiazole derivatives against different human cancer cell lines.

1,3,4-Oxadiazole Derivatives
CompoundCell LineIC50 (µM)Reference
AMK OX-8A54925.04
AMK OX-9A54920.73
AMK OX-11A54945.11
AMK OX-12A54941.92
AMK OX-8HeLa35.29
AMK OX-10HeLa5.34
AMK OX-12HeLa32.91
Compound 5U87, T98G, LN229~35
Compound 5SKOV314.2
Compound 5MCF730.9
Compound 5A54918.3
Resveratrol-linked derivative 74MCF-7, A549, MDA-MB-2310.11 - 1.56
Resveratrol-linked derivative 75MCF-7, A549, MDA-MB-2310.45 - 1.98
Pyrimidine-oxazole hybrid 76Various0.011 - 19.4
Capsaicin conjugate 20aHCT-1168.55
Capsaicin conjugate 20aNCI-H4605.41
Capsaicin conjugate 20aSKOV36.4
1,2,4-Oxadiazole Derivatives
CompoundCell LineIC50 (µM)Reference
Compound 1U87, T98G, LN229Not specified, but showed high inhibitory activity
Compound 1SKOV3, MCF7, A549Not specified, but showed high inhibitory activity
N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amineB16-F10More selective for B16-F10 than BMDMs
3,5-diaryl-1,2,4-oxadiazole (MX-126374)Tumor cellsSelectively inhibits tumor cell growth
Thiophene-conjugated derivative 39MCF-70.19

Experimental Protocols

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This procedure is designed to estimate the LD50 with a minimal number of animals. A single animal is dosed at a step below the best preliminary estimate of the LD50. If the animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose. This sequential dosing continues until the stopping criteria are met. Observations for mortality and clinical signs of toxicity are conducted for at least 14 days.

OECD_425_Workflow start Start: Estimate LD50 dose1 Dose first animal at a step below estimated LD50 start->dose1 observe1 Observe for 48h dose1->observe1 survives1 Animal Survives observe1->survives1 Yes dies1 Animal Dies observe1->dies1 No dose_up Dose next animal at a higher dose survives1->dose_up dose_down Dose next animal at a lower dose dies1->dose_down observe_next Observe for 48h dose_up->observe_next dose_down->observe_next stopping_criteria Meet stopping criteria? observe_next->stopping_criteria stopping_criteria->dose_up No, survived stopping_criteria->dose_down No, died calculate Calculate LD50 using Maximum Likelihood Method stopping_criteria->calculate Yes end End calculate->end

Workflow for OECD Guideline 425 Acute Oral Toxicity Test.
Repeated Dose 28-day Oral Toxicity Study (OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over 28 days. The test substance is administered daily to several groups of animals at different dose levels. Throughout the study, clinical observations, body weight, food and water consumption, hematology, and clinical biochemistry are monitored. At the end of the study, a gross necropsy and histopathological examination of organs are performed to identify any treatment-related effects.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm) after solubilizing the crystals.

MTT_Assay_Workflow start Start: Seed cells in 96-well plate add_compound Add test compound at various concentrations start->add_compound incubate1 Incubate for 24-72 hours add_compound->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution to dissolve formazan crystals incubate2->solubilize measure Measure absorbance at ~570 nm solubilize->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

General workflow for the MTT cytotoxicity assay.

Mechanisms of Toxicity

The mechanisms through which oxadiazole derivatives exert their toxic effects vary depending on their intended pharmacological action.

This compound: Hypnotic and Sedative Effects

This compound was developed as a non-barbiturate hypnotic and sedative. While its precise molecular targets are not extensively documented, its effects are likely mediated through the central nervous system, possibly by modulating the GABAergic system. Benzodiazepines, another class of hypnotics, enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, resulting in sedation and anxiolysis. It is plausible that this compound shares a similar mechanism of action, promoting inhibitory neurotransmission.

GABAergic_Signaling cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_channel Chloride Channel (Open) GABA_R->Cl_channel Activates Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_channel->Hyperpolarization Cl- influx GABA GABA GABA->GABA_R Binds This compound This compound (Hypothesized) This compound->GABA_R Potentiates GABA binding Apoptosis_Pathway cluster_cell Cancer Cell Oxadiazole Anticancer Oxadiazole p53 p53 Activation Oxadiazole->p53 NFkB NF-κB Inhibition Oxadiazole->NFkB Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB->Apoptosis Promotes

References

In Vivo Efficacy Comparison of Meclonazepam Analogs against Schistosoma mansoni

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "Fenadiazole analogs" and their in vivo efficacy has revealed that this compound is a hypnotic and sedative medication that is no longer marketed[1]. The available scientific literature does not contain studies comparing the in vivo efficacy of this compound analogs, preventing a direct comparison as requested.

However, to demonstrate the requested format and content type, this guide will focus on a different class of compounds—benzodiazepine analogs—for which in vivo comparative data is available. Specifically, we will examine the in vivo antischistosomal efficacy of meclonazepam analogs, as detailed in a study on the development of non-sedating benzodiazepines[2].

This section compares the in vivo efficacy of two meclonazepam analogs, MYM-V-56 and MYM-III-10, with the parent compound, meclonazepam (MCLZ), in a murine model of schistosomiasis[2].

Data Presentation

The following table summarizes the in vivo curative doses of meclonazepam and its analogs.

CompoundCurative Dose (mg/kg)Reference
Meclonazepam (MCLZ)30[2]
MYM-V-5690-120[2]
MYM-III-1090-120

Experimental Protocols

Murine Model of Schistosoma mansoni Infection and Drug Treatment

A murine model was utilized to assess the in vivo efficacy of the meclonazepam analogs. The following protocol was followed:

  • Infection: Mice were infected with Schistosoma mansoni.

  • Drug Administration: Six weeks post-infection, the mice were orally dosed with varying amounts of the test compounds (MCLZ, MYM-V-56, MYM-III-10) or a DMSO control.

  • Worm Burden Assessment: One week after treatment, the mice were euthanized, and the number of live worms was counted to determine the worm burden.

  • Statistical Analysis: The significance of the differences in worm burden between the drug-treated groups and the DMSO control group was determined using the Mann-Whitney U test, with a P-value of less than 0.05 considered significant.

Rotarod Test for Sedative Effects

To evaluate the sedative side effects of the compounds, the rotarod test was performed on uninfected mice:

  • Training: Mice were trained to stay on a rotating rod (rotarod) at a speed of 20 RPM for 300 seconds.

  • Drug Administration: The trained mice were orally dosed with increasing amounts of MCLZ or the test analogs.

  • Performance Measurement: Five minutes after dosing, the mice were placed on the rotarod, and their ability to remain on the rod was assessed. This test helps to determine if the compounds cause sedation, which would impair the mice's motor coordination and ability to perform the task.

Experimental Workflow

experimental_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase (6 weeks post-infection) cluster_evaluation Efficacy Evaluation (1 week post-treatment) cluster_sedation Sedation Assessment (Uninfected Mice) infection Mice infected with S. mansoni dosing Oral administration of: - Meclonazepam (MCLZ) - MYM-V-56 - MYM-III-10 - DMSO (Control) infection->dosing 6 weeks euthanasia Euthanasia of mice dosing->euthanasia 1 week worm_count Live worm burden counted euthanasia->worm_count training Mice trained on Rotarod sedation_dosing Oral administration of compounds training->sedation_dosing rotarod_test Rotarod performance measured sedation_dosing->rotarod_test 5 minutes

Caption: In vivo efficacy and sedation testing workflow.

This guide provides a framework for comparing the in vivo efficacy of drug analogs, using the example of meclonazepam derivatives against schistosomiasis. While no data is available for this compound analogs, this structure can be applied to other compounds where such comparative data exists.

References

Validating the Anticonvulsant Effects of Fenadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fenadiazole, a hypnotic and sedative agent with noted anticonvulsant properties, against established anticonvulsant drugs of its era. Due to the limited availability of specific quantitative preclinical data for this compound, this comparison is based on qualitative descriptions from historical literature and a broader analysis of its chemical class, the 1,3,4-oxadiazoles. The information is contextualized within the drug discovery and screening paradigms of the 1960s, the period of this compound's development.

Executive Summary

This compound (also known as phénadiazole and JL-512) was developed in the early 1960s and marketed as a hypnotic and sedative.[1] While historical accounts describe it as possessing anticonvulsant, antithermal, and spasmolytic effects, it was primarily investigated for its sleep-inducing properties.[1] The discontinuation of this compound from the market was mainly attributed to its variable hypnotic effects in humans rather than significant adverse events.[2]

Direct quantitative comparisons of this compound's anticonvulsant efficacy with other agents are hampered by a lack of publicly available preclinical data, such as median effective dose (ED50) values from standardized animal seizure models. This guide, therefore, presents a qualitative comparison and contextualizes its potential efficacy by examining related 1,3,4-oxadiazole derivatives and comparing them to standard anticonvulsant drugs of the 1960s.

Comparative Analysis of Anticonvulsant Properties

The following table summarizes the known properties of this compound and provides a comparison with well-established anticonvulsant drugs available in the 1960s. The data for the comparator drugs are derived from historical and contemporary sources.

Table 1: Comparison of this compound with Standard Anticonvulsant Drugs of the 1960s

Drug Chemical Class Year Introduced Primary Indication(s) Anticonvulsant Activity (Qualitative/Quantitative) Presumed Mechanism of Action
This compound 1,3,4-Oxadiazolec. 1960Hypnotic, SedativeDescribed as having anticonvulsant effects; no quantitative data available.Unknown; likely interacts with CNS pathways such as GABAergic or histaminergic systems.[2]
Phenytoin Hydantoin1938Tonic-clonic and partial seizuresMES ED50 (mice): ~9.5 mg/kgBlocks voltage-gated sodium channels.
Phenobarbital Barbiturate1912Tonic-clonic, partial, and febrile seizuresMES ED50 (mice): ~22 mg/kgPositive allosteric modulator of GABA-A receptors.
Primidone Pyrimidinedione1952Tonic-clonic, psychomotor, and focal epileptic seizuresMES ED50 (mice): ~10.8 mg/kgMetabolized to phenobarbital and phenylethylmalonamide (PEMA), both of which are active anticonvulsants.
Trimethadione Oxazolidinedione1946Absence (petit mal) seizuresscPTZ ED50 (mice): ~300 mg/kgReduces T-type calcium currents in thalamic neurons.

Note: ED50 values can vary based on animal strain, experimental conditions, and reporting standards of the era.

Experimental Protocols

The anticonvulsant activity of compounds during the 1960s was primarily assessed using two key preclinical models: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) seizure test. These tests were instrumental in identifying the clinical utility of new anticonvulsant drugs.

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent the spread of seizure activity.

Protocol (circa 1960s):

  • Animal Model: Male mice (e.g., Swiss-Webster strain), typically weighing 18-25 grams.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to groups of mice. A vehicle control group receives the solvent alone.

  • Time to Peak Effect: The test is conducted at the presumed time of peak drug effect, determined from pilot studies.

  • Seizure Induction: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extensor component of the seizure is recorded. Abolition of this component is considered protection.

  • Data Analysis: The percentage of animals protected at each dose is determined, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using a probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a model for generalized myoclonic and absence seizures and is used to identify compounds that increase the seizure threshold.

Protocol (circa 1960s):

  • Animal Model: Male mice of a similar strain and weight as used in the MES test.

  • Drug Administration: The test compound is administered at various doses to different groups of mice, alongside a vehicle control group.

  • Time to Peak Effect: The test is performed at the presumed time of peak drug activity.

  • Chemoconvulsant Administration: A dose of Pentylenetetrazol (PTZ) sufficient to induce clonic seizures in over 95% of control animals (e.g., 85 mg/kg) is injected subcutaneously in the midline of the neck.

  • Observation Period: Animals are observed for a period of 30 minutes for the presence of clonic seizures (characterized by rhythmic contractions of the limbs and body).

  • Endpoint: The absence of a clonic seizure for a continuous 5-second period is considered protection.

  • Data Analysis: The ED50 is calculated as the dose of the drug that prevents clonic seizures in 50% of the animals.

Potential Mechanism of Action of this compound

The precise mechanism of action for this compound's anticonvulsant effects is not well-documented. However, based on its chemical structure as a 1,3,4-oxadiazole derivative and its sedative properties, a few potential pathways can be hypothesized.

Many heterocyclic compounds containing the 1,3,4-oxadiazole ring have been investigated for their anticonvulsant activity and have been found to interact with key targets in the central nervous system. The two most likely mechanisms are:

  • Modulation of GABAergic Neurotransmission: Similar to barbiturates and benzodiazepines, this compound may enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This would lead to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decreased likelihood of action potential firing.

  • Blockade of Voltage-Gated Sodium Channels: Like phenytoin, this compound could potentially block voltage-gated sodium channels, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity.

Visualizations

G cluster_0 Hypothetical Signaling Pathway of this compound cluster_1 Postulated Mechanisms This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Enhances GABAergic Inhibition (Hypothesized) Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Blocks Channel (Hypothesized) Cl_Influx Increased Cl- Influx GABA_A->Cl_Influx Reduced_Firing Reduced Neuronal Firing Na_Channel->Reduced_Firing Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Hyperpolarization->Reduced_Firing Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect

Caption: Hypothetical signaling pathway of this compound's anticonvulsant action.

G cluster_0 Experimental Workflow: Maximal Electroshock Seizure (MES) Test Animal_Prep Animal Preparation (Mice) Drug_Admin Drug Administration (this compound or Comparator) Animal_Prep->Drug_Admin TPE Wait for Time to Peak Effect (TPE) Drug_Admin->TPE Stimulation Corneal/Auricular Electrical Stimulation TPE->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: Abolition of Tonic Hindlimb Extension Observation->Endpoint Data_Analysis Data Analysis (Calculate ED50) Endpoint->Data_Analysis

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

G cluster_0 Experimental Workflow: Subcutaneous Pentylenetetrazol (scPTZ) Test Animal_Prep Animal Preparation (Mice) Drug_Admin Drug Administration (this compound or Comparator) Animal_Prep->Drug_Admin TPE Wait for Time to Peak Effect (TPE) Drug_Admin->TPE PTZ_Injection Subcutaneous Injection of Pentylenetetrazol (PTZ) TPE->PTZ_Injection Observation Observe for Clonic Seizures (30 min) PTZ_Injection->Observation Endpoint Endpoint: Absence of Clonic Seizures Observation->Endpoint Data_Analysis Data Analysis (Calculate ED50) Endpoint->Data_Analysis

Caption: Workflow for the subcutaneous Pentylenetetrazol (scPTZ) test.

Conclusion

While this compound was noted for its anticonvulsant properties during its time, the lack of specific, quantitative preclinical data makes a direct and robust comparison with other anticonvulsant agents challenging. Its primary development and clinical use were as a hypnotic-sedative, and its anticonvulsant effects appear to have been a secondary characteristic. Based on the activity of other 1,3,4-oxadiazole derivatives, it is plausible that this compound exerts its anticonvulsant effects through modulation of GABAergic or sodium channel pathways. However, without dedicated studies, this remains speculative. This guide highlights the importance of rigorous preclinical screening and data reporting for the validation and comparison of investigational compounds. Further research into the pharmacology of this compound and its analogs could potentially uncover novel anticonvulsant mechanisms, though its historical context suggests its clinical utility for epilepsy was not fully explored.

References

The Ghost in the Machine: Why Reproducing Historical Fenadiazole Studies is a Formidable Challenge

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the principle of reproducibility is the bedrock of scientific advancement. Yet, when we turn the lens of modern scrutiny onto historical pharmaceuticals, we often find the foundations of their initial approval shrouded in the mists of time. Fenadiazole, a hypnotic and sedative agent from the 1960s, serves as a compelling case study in the challenges of assessing the reproducibility of historical drug studies, primarily due to the scarcity of detailed, publicly accessible experimental data.

This compound, chemically known as 2-(o-hydroxyphenyl)-1,3,4-oxadiazole, was developed and marketed in the early 1960s by the French company Laboratoires Jacques Logeais.[1] It was sold under brand names such as Hypnazol, Eudormil, and Viodor as a non-barbiturate hypnotic for the treatment of insomnia.[1] Despite being described as having "marked or profound hypnotic and sedative properties in animals," its effects in humans were noted to be "variable," which ultimately contributed to its withdrawal from the market.[1] Beyond these qualitative descriptions, a thorough review of available scientific literature and patent filings reveals a conspicuous absence of the detailed, quantitative data and specific experimental protocols that are the sine qua non of modern pharmaceutical research.

This guide delves into the available information on this compound, juxtaposing it with the standards of its era and the present day to highlight the difficulties in retrospectively evaluating its scientific underpinnings.

A Hazy History: The Paucity of Quantitative Data

This lack of data makes it impossible to perform a direct comparison with modern alternatives or to design experiments that could faithfully attempt to reproduce the original findings. The following table contrasts the known information about this compound with a well-documented contemporary (Phenobarbital) and a modern hypnotic (Zolpidem), illustrating the chasm in data availability.

FeatureThis compound (c. 1960s)Phenobarbital (c. 1960s)Zolpidem (Modern)
Mechanism of Action Presumed GABAergic or histaminergic; not well-documented.Positive allosteric modulator of GABA-A receptors.Selective agonist at the benzodiazepine site of GABA-A receptors.
Publicly Available ED50 (Hypnotic Dose) Not FoundReadily available in various animal models from historical literature.Extensively documented in numerous species.
Dose-Response Curves Not FoundPublished in historical pharmacological studies.Widely available in scientific literature and regulatory filings.
Pharmacokinetics (ADME) Not FoundBasic parameters described in historical texts.Detailed ADME profiles are publicly accessible.
Controlled Clinical Trial Data Described as having "variable effects in humans," but specific trial data is not available.Data from early clinical use is available, though may not meet modern standards.Extensive data from multiple, large-scale, randomized controlled trials are available.

Reconstructing the Past: Presumed Methodologies of the Era

While the specific protocols for this compound are elusive, we can infer the types of experiments that were likely conducted based on the common practices for evaluating sedative-hypnotics in the 1960s. These methods, while groundbreaking for their time, often lacked the sophistication and rigorous statistical analysis of modern studies.

Likely Preclinical Evaluation Workflow (1960s)

A typical preclinical workflow for a hypnotic drug in the 1960s would have involved a series of animal models to assess its sedative and hypnotic properties, as well as its general toxicity.

G cluster_preclinical Preclinical Evaluation (c. 1960s) synthesis Chemical Synthesis of this compound acute_toxicity Acute Toxicity (LD50 Determination) synthesis->acute_toxicity Initial Screening gross_obs Gross Observation (e.g., sedation, ataxia) acute_toxicity->gross_obs Dose Ranging righting_reflex Loss of Righting Reflex (Hypnotic Effect) gross_obs->righting_reflex Efficacy Testing motor_coord Motor Coordination (e.g., Rota-rod Test) righting_reflex->motor_coord Side Effect Profile

A generalized 1960s preclinical workflow for a hypnotic drug.

Experimental Protocols of the Era:

  • Acute Toxicity (LD50): A key, albeit now largely replaced, metric was the determination of the median lethal dose (LD50). This involved administering escalating doses of the compound to groups of animals (typically rodents) to determine the dose that would be lethal to 50% of the population.

  • Gross Observation: Before more specific tests, researchers would simply observe the animals' behavior after drug administration, looking for signs of sedation, loss of coordination (ataxia), or other central nervous system effects.

  • Loss of Righting Reflex: This was a primary method for assessing hypnotic or sleep-inducing effects. An animal (e.g., a mouse or rat) was placed on its back, and the inability to right itself within a certain timeframe was considered an indicator of a hypnotic state. The duration of this effect would be measured.

  • Motor Coordination: Tests like the rota-rod, where an animal is placed on a rotating rod, were used to assess whether the drug impaired motor coordination, a common side effect of sedatives.

The Modern Approach: A Higher Bar for Reproducibility

In stark contrast, modern drug development follows a much more rigorous and transparent pathway, generating a wealth of data that is often made publicly available through regulatory agencies and scientific publications.

G cluster_modern Modern Preclinical Workflow target_id Target Identification & Validation in_vitro In Vitro Assays (Receptor Binding, Cell-based) target_id->in_vitro High-Throughput Screening adme In Vitro & In Vivo ADME/Tox Screening in_vitro->adme Lead Optimization in_vivo In Vivo Efficacy Models (e.g., EEG monitoring) adme->in_vivo safety_pharm Safety Pharmacology (Cardiovascular, Respiratory) in_vivo->safety_pharm Pre-IND Studies ind Investigational New Drug (IND) Filing safety_pharm->ind

A simplified modern preclinical workflow for a hypnotic drug.

The modern workflow emphasizes a deep understanding of the drug's mechanism of action, a comprehensive safety profile, and statistically robust efficacy data long before it reaches human trials. The level of detail in published methodologies and the public accessibility of results are orders of magnitude greater than in the 1960s, making reproducibility a core, testable principle.

Unraveling the Mechanism: A Presumed Signaling Pathway

While not definitively documented for this compound, its classification as a sedative-hypnotic suggests it likely acts on inhibitory neurotransmitter systems in the central nervous system, such as the GABAergic system, similar to barbiturates and the more modern "Z-drugs."

G This compound This compound Receptor GABA-A or Histamine Receptor (?) This compound->Receptor Binds to Neuron Neuron Receptor->Neuron Enhances Inhibitory Signal Hyperpolarization Neuronal Hyperpolarization (Inhibition) Neuron->Hyperpolarization Sedation Sedation / Hypnosis Hyperpolarization->Sedation Leads to

References

A Comparative Analysis of the Therapeutic Index of Fenadiazole and Other Sedatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fenadiazole

This compound is a non-barbiturate hypnotic and sedative that was developed in the 1960s but is no longer marketed.[1][2] It possesses a unique oxadiazole-based chemical structure. While it demonstrated sedative, anticonvulsant, and other effects in animals, its hypnotic effects in humans were variable.[1][2] A critical parameter for assessing the safety of a drug is its therapeutic index (TI), which is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[3] A higher TI indicates a wider margin of safety. This guide aims to collate the available data on this compound's therapeutic index and compare it with that of established sedatives.

Comparative Therapeutic Index Data

The therapeutic index is most commonly calculated in preclinical animal studies as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). The following table summarizes the available LD50 and ED50 data for this compound and selected comparator sedatives. It is crucial to note the inconsistencies in experimental conditions (species, route of administration) and the significant lack of data for this compound's effective dose for sedation.

DrugChemical ClassLD50ED50 (Sedation)Therapeutic Index (LD50/ED50)SpeciesRoute of Administration
This compound Oxadiazole derivative940 mg/kgData Not Available Not Calculable MouseIntraperitoneal (i.p.)
Diazepam Benzodiazepine49-275 mg/kg0.10-0.24 mg/kg350 - 1146MouseIntravenous (i.v.)
Phenobarbital Barbiturate~150-250 mg/kg (estimated)14.2 mg/kg (anticonvulsant)~10.6 - 17.6 (using anticonvulsant ED50)Rat/MouseIntraperitoneal (i.p.)
Zolpidem Imidazopyridine695 mg/kg2.5 - 5 mg/kg (sleep induction)~139 - 278RatOral / Intraperitoneal (i.p.)

Experimental Protocols

A standardized assessment of the therapeutic index is critical for accurate comparison. The following outlines generalized experimental protocols for determining the LD50 and ED50 for sedative effects in a rodent model.

Determination of Median Lethal Dose (LD50)

The LD50, the dose at which 50% of the test animals are expected to die, is a measure of acute toxicity. A common method is the Up-and-Down Procedure (UDP) as per OECD guideline 425.

  • Animal Model: Healthy, young adult mice or rats of a single strain are used.

  • Housing: Animals are housed in standard laboratory conditions with access to food and water ad libitum.

  • Dose Administration: The test substance is administered via the desired route (e.g., intraperitoneal injection). Dosing is sequential, with the dose for each subsequent animal adjusted up or down based on the outcome (survival or death) of the previously dosed animal.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 24 hours and up to 14 days.

  • Calculation: The LD50 is calculated using specialized software based on the pattern of outcomes.

Determination of Median Effective Dose (ED50) for Sedation

The ED50 for sedation is the dose that produces a defined sedative effect in 50% of the animals. This is often assessed by measuring the loss of the righting reflex.

  • Animal Model: As with LD50 determination, a homogenous group of rodents is used.

  • Dose Groups: Animals are divided into several groups, each receiving a different dose of the test substance. A control group receives the vehicle.

  • Assessment of Sedation: At a predetermined time after drug administration, each animal is placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds) is considered a positive sedative effect (loss of righting reflex).

  • Data Analysis: The percentage of animals in each dose group exhibiting the sedative effect is calculated. The ED50 is then determined using probit analysis or other appropriate statistical methods.

Signaling Pathways and Experimental Workflow

The majority of sedative-hypnotics, including the comparator drugs in this guide, exert their effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

GABA_A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A Binds BZD Benzodiazepines (e.g., Diazepam) BZD->GABA_A Positive Allosteric Modulator (increases frequency of opening) Barb Barbiturates (e.g., Phenobarbital) Barb->GABA_A Positive Allosteric Modulator (increases duration of opening) Zolp Non-Benzodiazepines (e.g., Zolpidem) Zolp->GABA_A Selective Positive Allosteric Modulator (α1 subunit) Cl_ion Cl- influx GABA_A->Cl_ion Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Leads to Sedation Sedation / Hypnosis Hyperpolarization->Sedation Results in

Caption: GABA-A Receptor Signaling Pathway for Sedative Drugs.

The following diagram illustrates a generalized workflow for determining the therapeutic index of a sedative drug.

Therapeutic_Index_Workflow cluster_LD50 LD50 Determination cluster_ED50 ED50 Determination (Sedation) cluster_TI Therapeutic Index Calculation LD50_1 Select Animal Model (e.g., Mice) LD50_2 Administer Graded Doses of Drug (e.g., i.p. injection) LD50_1->LD50_2 LD50_3 Observe for Mortality (24h - 14 days) LD50_2->LD50_3 LD50_4 Calculate LD50 (e.g., Up-and-Down Procedure) LD50_3->LD50_4 TI_Calc TI = LD50 / ED50 LD50_4->TI_Calc ED50_1 Select Animal Model (Same as LD50) ED50_2 Administer Graded Doses of Drug ED50_1->ED50_2 ED50_3 Assess Sedative Effect (e.g., Loss of Righting Reflex) ED50_2->ED50_3 ED50_4 Calculate ED50 (e.g., Probit Analysis) ED50_3->ED50_4 ED50_4->TI_Calc

Caption: Experimental Workflow for Therapeutic Index Determination.

Discussion and Conclusion

A direct comparison of this compound's therapeutic index with other sedatives is significantly hampered by the absence of a reported ED50 value for its sedative effects. While an LD50 of 940 mg/kg (i.p. in mice) is documented, without a corresponding ED50, its margin of safety remains unknown and unquantifiable.

For the comparator drugs, the available data, despite variations in experimental design, suggest that benzodiazepines like Diazepam generally possess a high therapeutic index, indicating a wide margin of safety. Barbiturates such as Phenobarbital are known to have a narrower therapeutic index, which is consistent with the estimated lower value. Non-benzodiazepine hypnotics like Zolpidem appear to have an intermediate therapeutic index.

The mechanism of action for Diazepam, Phenobarbital, and Zolpidem is well-established, involving the potentiation of GABAergic neurotransmission through the GABA-A receptor. The specific mechanism of this compound is not well-documented, although it is hypothesized to interact with GABAergic or histaminergic systems. This lack of mechanistic understanding further complicates a comprehensive comparison.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Fenadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Fenadiazole, a sedative and hypnotic agent. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation. Additionally, it may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling and disposal protocols are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impervious gloves. Nitrile gloves are a suitable option.To prevent skin contact and absorption.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash-prone procedures.To protect eyes from dust particles and potential splashes.[1][2]
Skin and Body Protection A fully fastened laboratory coat. A chemical-resistant apron is recommended for larger quantities or when splashing is likely.To protect skin and personal clothing from contamination.
Respiratory Protection All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator is required.To prevent inhalation of dust, which is a primary route of exposure.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Weighing:

  • All work with solid this compound must be performed in a designated area within a chemical fume hood.

  • Ensure all required PPE is worn correctly before handling the chemical.

  • Use an analytical balance inside the fume hood for weighing the compound.

  • Employ dedicated spatulas and weighing boats to avoid cross-contamination.

2. In Solution:

  • When this compound is in solution, the risk of inhalation is reduced. However, it is still advisable to handle the solution within the fume hood, especially if there is a risk of aerosolization.

  • Avoid direct contact with the solution by wearing appropriate gloves.

3. Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Decontaminate all non-disposable equipment and the work area using a suitable solvent.

  • Carefully remove PPE to avoid contaminating skin or clothing.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.

  • Empty Containers: The original container of the chemical, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualizing Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate the logical workflow for PPE selection and the overall handling and disposal process.

Caption: PPE Selection Workflow for Handling this compound.

Fenadiazole_Handling_Disposal_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_Disposal Disposal DonPPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood DonPPE->FumeHood Weighing Weigh Solid this compound FumeHood->Weighing InSolution Handle Solution Weighing->InSolution Decontaminate Decontaminate Workspace and Equipment InSolution->Decontaminate WashHands Wash Hands Thoroughly Decontaminate->WashHands CollectSolid Collect Solid Waste WashHands->CollectSolid CollectLiquid Collect Liquid Waste WashHands->CollectLiquid Dispose Dispose via EHS CollectSolid->Dispose CollectLiquid->Dispose

Caption: Workflow for Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenadiazole
Reactant of Route 2
Reactant of Route 2
Fenadiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.